Molecular Structure, Synthesis, and Advanced Applications of Tris(silylmethyl)silane
An In-Depth Technical Whitepaper for R&D Professionals in Materials Science and Nanomedicine Executive Summary Tris(silylmethyl)silane (TSMS), also known systematically as 3-(silylmethyl)-1,3,5-trisilapentane (CAS: 13850...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for R&D Professionals in Materials Science and Nanomedicine
Executive Summary
Tris(silylmethyl)silane (TSMS), also known systematically as 3-(silylmethyl)-1,3,5-trisilapentane (CAS: 1385027-19-9), is a highly branched, low-molecular-weight volatile carbosilane. Characterized by its unique star-shaped topology and an empirical formula of C₃H₁₆Si₄, TSMS has emerged as a critical precursor in two highly specialized fields: advanced semiconductor manufacturing (via Chemical Vapor Deposition) and pharmaceutical drug development (as a zero-generation core for carbosilane dendrimers) [1, 2].
This whitepaper deconstructs the geometric conformation, physicochemical causality, and validated synthesis protocols of TSMS, providing a self-contained guide for researchers engineering next-generation silicon-carbon thin films or multivalent nanomedicines.
Molecular Topology and Geometric Conformation
The structural integrity and chemical reactivity of TSMS are dictated by its precise sp³ hybridization. The molecule features a central silicon atom bonded to one hydrogen atom and three methylene (–CH₂–) bridges. Each methylene bridge terminates in a silyl (–SiH₃) group.
Steric Dynamics: The tetrahedral geometry around the central silicon atom ensures that the three bulky silylmethyl groups are spatially distributed to minimize steric hindrance.
Bond Weakness & Reactivity: The molecule possesses a total of 10 reactive Si–H bonds (1 central, 9 terminal). The relatively low bond dissociation energy of these Si–H bonds compared to bulk silicon makes TSMS highly susceptible to low-temperature thermal decomposition (for CVD) and catalytic hydrosilylation (for dendrimer synthesis).
Caption: Molecular topology of tris(silylmethyl)silane highlighting tetrahedral sp³ centers.
The physical properties of TSMS are not merely descriptive; they are the functional parameters that dictate its utility in gas-phase deposition and liquid-phase synthesis [1].
Quantitative Data Summary
Property
Value
Scientific Rationale / Implication
Molecular Formula
C₃H₁₆Si₄
The 4:3 Si:C ratio is near-stoichiometric, ideal for depositing carbon-doped silicon or SiC layers without excess carbon contamination.
Molecular Weight
164.50 g/mol
Low molecular mass ensures high vapor pressure, a strict requirement for uniform precursor transport in ALD and PECVD systems.
Boiling Point
61–62 °C (at 30 mmHg)
Enables gas-phase transport at low thermal budgets, preventing premature precursor cracking in the delivery lines.
Density (d²⁰)
0.806 g/cm³
Standard fluid handling profile; compatible with conventional precursor bubblers and mass flow controllers.
Hydrolytic Sensitivity
7 (Reacts with moisture)
Necessitates strict Schlenk line or glovebox handling. Exposure to H₂O leads to rapid siloxane (Si–O–Si) polymerization.
Validated Synthesis Protocol: DIBAL-H Reduction
The synthesis of TSMS requires the highly controlled reduction of an alkoxysilane precursor. The following protocol utilizes Diisobutylaluminium hydride (DIBAL-H) to selectively reduce the alkoxy groups to hydridosilanes without cleaving the delicate Si–C carbosilane backbone [4].
Causality in Experimental Design:
Solvent Choice (Di-n-octyl ether): With a boiling point of ~286 °C, this solvent creates a massive thermal differential against the TSMS product (bp 61 °C at 30 mmHg). This allows for direct distillation from the reaction matrix, bypassing aqueous workups that would hydrolyze the product.
Thermal Boundaries: The reduction is highly exothermic. Strict adherence to the 20 °C to 50 °C gradient prevents the thermal cleavage of the newly formed Si–H bonds.
Step-by-Step Methodology
Apparatus Setup: Equip a 22-liter heavy-walled flask with an overhead mechanical stirrer, a precision thermometer, a Vigreaux distillation column, and a dry ice condenser.
Precursor Charging: Charge the flask with 3.09 kg of tris(triisopropoxysilylmethyl)silane and 5.0 L of anhydrous di-n-octyl ether.
Atmospheric Control (Self-Validation): Degas the system under vacuum and perform a triple argon backwash. Validation: Ensure the pressure gauge stabilizes completely at 1 atm of Argon to confirm a hermetic seal.
Primary Reduction: Cool the reaction mixture to exactly 20 °C. Using an addition funnel, introduce 3.3 kg of DIBAL-H dropwise over a 3.5-hour period. Monitor the exotherm continuously.
Secondary Reduction: Gradually raise the internal temperature to a stable 30–50 °C. Add an additional 3.2 kg of DIBAL-H over 2.5 hours to drive the reaction to completion.
Thermal Maturation: Heat the mixture to 50 °C and hold for 1 hour to ensure total conversion of any intermediate alkoxy-hydrido species.
Direct Distillation: Apply a vacuum of 30 mmHg. Distill the product directly from the reaction mixture, collecting the fraction boiling at 60–62 °C.
Yield & Verification: The expected yield is ~550 g (74%). Validate purity via Gas Chromatography (Target: ≥98%).
Caption: Step-by-step synthesis workflow via controlled DIBAL-H reduction and direct distillation.
Cross-Disciplinary Applications
While structurally simple, the geometry and reactivity of TSMS allow it to act as a foundational building block across two distinct scientific domains.
Semiconductor CVD & Strained Silicon
As integrated circuit technology scales down, traditional Chemical Vapor Deposition (CVD) temperatures (>600 °C) damage delicate device architectures. TSMS decomposes uniformly below 500 °C [3]. It is utilized to deposit tensile-strained silicon (carbon-doped silicon) which significantly enhances electron carrier mobility in high-performance CMOS applications. Furthermore, its pre-formed Si–C bonds make it an ideal precursor for depositing silicon carbide (SiC) and silicon carbonitride (SiCN) buffer layers [2].
Nanomedicine & Carbosilane Dendrimers
For drug development professionals, TSMS represents an ideal Zero-Generation (G0) Core for carbosilane dendrimers. By leveraging the 10 reactive Si–H bonds, scientists can perform rapid, platinum-catalyzed hydrosilylation with allyl-functionalized monomers to build massive, star-shaped dendritic macromolecules.
Unlike peptide or PAMAM dendrimers, carbosilane dendrimers possess a highly lipophilic and biologically inert skeleton. When functionalized with hydrophilic surface groups, they form robust unimolecular micelles capable of encapsulating hydrophobic chemotherapeutics (e.g., Paclitaxel) or complexing with siRNA for targeted gene transfection.
Caption: Dual-pathway utilization of TSMS in semiconductor CVD and nanomedicine.
References
Gelest, Inc. "Silanes/Silicones (GERMANY) - Gelest, Inc." Gelest Technical Catalog.
Larson, G. L., et al. "Precursors for Strained Silicon: Volatile Higher Silanes, Carbosilanes and Germane." ResearchGate.
Larson, G. L., Pan, Y., Arkles, B. "New silicon compounds useful as a carbosilane precursor during the preparation of the..." Google Patents.
Exploratory
thermodynamic properties and stability of silane, tris(silylmethyl)-
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Tris(trimethylsilyl)silane A Note on Nomenclature: The topic specified, "silane, tris(silylmethyl)-," corresponds to the chemical structure HSi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Tris(trimethylsilyl)silane
A Note on Nomenclature: The topic specified, "silane, tris(silylmethyl)-," corresponds to the chemical structure HSi(CH₂SiH₃)₃. However, this is a relatively obscure compound. A far more common and extensively studied molecule with a similar naming convention is tris(trimethylsilyl)silane , often abbreviated as TTMSS, which has the structure HSi(Si(CH₃)₃)₃. Given the depth of technical information requested, this guide will focus on the latter, well-documented compound, assuming it to be the intended subject of interest.
Executive Summary
Tris(trimethylsilyl)silane, ((CH₃)₃Si)₃SiH, is a cornerstone reagent in modern synthetic chemistry, primarily valued as a radical-based reducing agent. Its prominence stems from its efficacy as a less toxic and more environmentally benign substitute for organotin compounds like tributyltin hydride.[1] The unique arrangement of four silicon atoms imparts distinct electronic and steric properties, most notably a significantly weakened central silicon-hydrogen bond. This guide provides a comprehensive analysis of the thermodynamic properties that govern the stability and reactivity of tris(trimethylsilyl)silane, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its thermochemical data, thermal stability and decomposition pathways, and provide validated experimental protocols for its synthesis and characterization.
Thermodynamic Properties
The utility of tris(trimethylsilyl)silane in chemical synthesis is fundamentally rooted in its thermodynamic profile. The key parameter is the low bond dissociation energy (BDE) of the central Si-H bond, which facilitates the homolytic cleavage required for generating the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•.
Quantitative Thermodynamic Data
While a complete experimental dataset for all thermodynamic properties is not available in the literature, a combination of experimental measurements and high-level computational studies provides a reliable picture of its energetic landscape.[2]
Expert Insight: The Si-H BDE of ~84 kcal/mol is significantly lower than that in trimethylsilane (94 kcal/mol) and is only slightly higher than the Sn-H BDE in tributyltin hydride (~74 kcal/mol).[3][8] This "thermodynamic sweet spot" is the causal factor behind its utility: the bond is weak enough to be a facile hydrogen atom donor in radical chain reactions, yet strong enough to provide the compound with reasonable thermal stability for handling and storage under inert conditions. The replacement of alkyl groups with silyl groups is known to weaken the Si-H bond at a central silicon atom, an effect that is cumulative.[8][9]
Stability and Decomposition
Understanding the stability profile of tris(trimethylsilyl)silane is critical for its safe handling, storage, and application in synthesis.
Thermal Stability
Tris(trimethylsilyl)silane is stable when stored in sealed containers under a dry, inert atmosphere. However, it is prone to exothermic decomposition at elevated temperatures. Safety data sheets report that exothermic decomposition can occur at temperatures exceeding 100°C.[10] Vapors may ignite if heated above its flash point of 55-60°C in the presence of air.[10]
Causality: The thermal decomposition of silanes generally proceeds through complex reaction networks involving the elimination of hydrogen and the formation of higher-order silanes and silicon-based materials.[11][12] For TTMSS, the steric bulk of the trimethylsilyl groups provides significant kinetic stability, but the inherent weakness of the Si-H and Si-Si bonds makes it susceptible to decomposition upon sufficient energy input.
Chemical Stability and Reactivity
Oxidation: The compound will oxidize upon exposure to air. The reaction with oxygen is spontaneous but slow at ambient temperatures, eventually forming siloxanes.[5]
Hydrolysis: It is insoluble in water, but like many hydrosilanes, it can be sensitive to moisture and may react with aqueous base, potentially generating small amounts of hydrogen gas.[10]
Hazardous Byproducts: Under certain photochemical conditions in the presence of a base (like K₂CO₃), tris(trimethylsilyl)silane has been shown to decompose to form silane (SiH₄).[13] Silane gas is highly pyrophoric and ignites spontaneously in air. This represents a significant, non-obvious hazard that researchers must be aware of, particularly when developing new methodologies.[13]
Decomposition Pathway Visualization
The following diagram illustrates a potential side reaction pathway leading to the formation of hazardous silane gas under basic, photolytic conditions. This is a postulated mechanism and serves to highlight the potential for unexpected reactivity.
Caption: Postulated pathway for hazardous silane formation.
Experimental Protocols
A self-validating protocol is one where the steps are logically sequenced and the rationale is clear, minimizing ambiguity and potential for error. The following one-pot synthesis is adapted from a robust and widely cited Organic Syntheses procedure.[1]
Synthesis of Tris(trimethylsilyl)silane
This procedure details a one-pot reaction starting from tetrachlorosilane and chlorotrimethylsilane.
Core Directive: The overall transformation involves the formation of a silyl anion intermediate, ((CH₃)₃Si)₃Si⁻, which is then protonated to yield the final product.
Caption: Workflow for the synthesis of tris(trimethylsilyl)silane.
Step-by-Step Methodology:
Apparatus Setup: Assemble a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a condenser under a positive pressure of dry nitrogen or argon. Causality: The reaction involves organometallic intermediates (lithiated species) that are highly sensitive to air and moisture. An inert atmosphere is mandatory to prevent decomposition and side reactions.
Initial Reaction: Charge the flask with lithium powder and anhydrous tetrahydrofuran (THF). Cool the vigorously stirred suspension to below -50°C using a dry ice/acetone bath. Add a mixture of tetrachlorosilane (SiCl₄) and chlorotrimethylsilane ((CH₃)₃SiCl) dropwise, ensuring the internal temperature does not rise above -50°C. Causality: This is a reductive silylation. Lithium metal reduces the silicon chlorides, forming a complex mixture of polysilanes. Low temperature is crucial to control the highly exothermic reaction and prevent uncontrolled polymerization.
Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for at least 12 hours. The mixture will typically become a gold-brown suspension. Cool the mixture again and add methyllithium (MeLi) solution dropwise. Causality: MeLi is a strong nucleophile and base. It cleaves Si-Si bonds within the polysilane mixture, ultimately leading to the formation of the thermodynamically stable tris(trimethylsilyl)silyl lithium anion, ((CH₃)₃Si)₃Si⁻Li⁺.
Protonation (Quench): After stirring for another 12-16 hours at room temperature, the reaction is complete. Carefully transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, ice-cold solution of 2N hydrochloric acid. Causality: The acidic workup serves two purposes: it protonates the silyl anion to form the desired HSi(Si(CH₃)₃)₃ product, and it neutralizes any remaining lithium metal and lithium salts, converting them into water-soluble species (LiCl) for easy removal.
Workup and Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the resulting oil by vacuum distillation (e.g., 38°C at 1 mmHg) to yield pure tris(trimethylsilyl)silane as a colorless liquid.[1] Causality: The aqueous washes remove inorganic salts. Drying removes trace water which could interfere with future reactions. Vacuum distillation is necessary because the compound has a high boiling point and is thermally sensitive; distillation at atmospheric pressure would lead to decomposition.
Characterization
¹H NMR: The proton spectrum is very simple, showing a sharp singlet for the 27 protons of the trimethylsilyl groups (typically around δ 0.2 ppm) and a singlet for the single Si-H proton (typically around δ 3.5 ppm).
²⁹Si NMR: This is a highly informative technique. One would expect to see two signals: one for the three equivalent silicon atoms of the trimethylsilyl groups and another for the central silicon atom. The central Si-H atom typically appears at a very low field (e.g., ~ -118 ppm), while the SiMe₃ groups appear at a higher field (e.g., ~ -9 ppm), relative to TMS.[14][15]
IR Spectroscopy: The most characteristic feature is a sharp, strong absorption band corresponding to the Si-H stretching vibration, typically appearing in the range of 2050-2150 cm⁻¹.
Core Application: Radical-Mediated Reduction
The primary application of TTMSS is in mediating radical chain reactions, most commonly the reduction of organic halides.
Mechanism: The process follows a classical radical chain mechanism.
Initiation: A radical initiator (e.g., AIBN, heated) decomposes to form initiator radicals (In•). These radicals abstract the hydrogen atom from TTMSS to generate the key tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•.
Propagation:
Step A: The (Me₃Si)₃Si• radical reacts with the organic substrate (R-X), abstracting the X group (e.g., Br, I) to form the corresponding silyl halide, (Me₃Si)₃Si-X, and the organic radical, R•.
Step B: The organic radical R• then abstracts a hydrogen atom from a new molecule of TTMSS, yielding the reduced product (R-H) and regenerating the (Me₃Si)₃Si• radical, which continues the chain.
Termination: Two radicals combine to terminate the chain.
Caption: Catalytic cycle for the radical reduction of an organic halide.
Trustworthiness and Self-Validation: This mechanism is self-validating because the key reactive species, the (Me₃Si)₃Si• radical, is regenerated in each cycle. The reaction's success relies on the kinetics favoring the propagation steps over termination. The thermodynamics are favorable because the weak Si-H bond in the starting material is ultimately exchanged for a stronger C-H or H-H bond in the product, and the strong Si-X bond is formed.
References
Wikipedia contributors. (2023). Tris(trimethylsilyl)silane. Wikipedia, The Free Encyclopedia. [Link]
Vuori, H. T., Rautiainen, J. M., Kolehmainen, E. T., & Tuononen, H. M. (2021). High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches. Journal of Physical Chemistry A, 125(3), 853-864. [Link]
Lalevée, J., Blanchard, N., & Morlet-Savary, F. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 16(1), 658-675. [Link]
Chatgilialoglu, C., Ferreri, C., Landais, Y., & Timokhin, V. I. (2018). Thirty Years of (TMS)3SiH: A Milestone in Radical-Based Synthetic Chemistry. Chemical Reviews, 118(14), 6516-6572. [Link]
Chatgilialoglu, C., Ferreri, C., Landais, Y., & Timokhin, V. I. (2018). Thirty Years of (TMS)3SiH: A Milestone in Radical-Based Synthetic Chemistry. PubMed. [Link]
Walton, J. C. (2006). Product Subclass 44: Silyl Radicals. Science of Synthesis, 4, 695-711. [Link]
All-Abon, M., & Tuononen, H. M. (2014). Computational benchmark for calculation of silane and siloxane thermochemistry. ResearchGate. [Link]
Chatgilialoglu, C., Ferreri, C., Landais, Y., & Timokhin, V. I. (2018). Thirty Years of (TMS)3SiH: A Milestone in Radical-Based Synthetic Chemistry. ACS Publications. [Link]
Wang, Z., Li, G., Wang, H., & Ma, X. (2024). Thermodynamic Analysis of the Main Reactions Involved in the Synthesis of Organosilanes. Industrial & Engineering Chemistry Research. [Link]
Ghazi, W., Ghazi, S., & West, R. (2020). A group additivity methodology for predicting the thermochemistry of oxygen‐containing organosilanes. ResearchGate. [Link]
Lalevée, J., Blanchard, N., Morlet-Savary, F., Fouassier, J. P., & Allonas, X. (2007). Tris(trimethylsilyl)silane (TTMSS)-Derived Radical Reactivity toward Alkenes: A Combined Quantum Mechanical and Laser Flash Photolysis Study. The Journal of Organic Chemistry, 72(17), 6449-6456. [Link]
Perera, D., Meijer, G., & Vuckovic, D. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. PMC. [Link]
Ghazi, W., Ghazi, S., & West, R. (2021). Thermochemistry of Oxygen-Containing Organosilane Radicals and Uncertainty Estimations of Organosilane Group-Additivity Values. The Journal of Physical Chemistry A. [Link]
Gelest, Inc. (2015). TRIS(TRIMETHYLSILYL)SILANE Safety Data Sheet. [Link]
Nečas, D., & Kurfiřt, M. (2024). Tris(trimethylsilyl)silane in Photochemical Hydrodesulfurization Methodology and Pyrophoricity. Organic Process Research & Development. [Link]
Ruscic, B. (n.d.). Trimethylsilane Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]
Leconte, N., Leherte, L., & Vercauteren, D. P. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 115-122. [Link]
ResearchGate. (2016). S1 Table. Complete list of compounds detected by GC-MS. [Link]
Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 321. [Link]
Gun'ko, V. M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Molecules, 24(9), 1800. [Link]
Becerra, R., et al. (1992). Thermal decomposition of silane. Semantic Scholar. [Link]
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Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of Thermal Decomposition of Silanes. ResearchGate. [Link]
Chatgilialoglu, C., et al. (2001). Reactivity of Tris(trimethylsilyl)silane toward Diarylaminyl Radicals. The Journal of Organic Chemistry, 66(19), 6377-6382. [Link]
Ab Initio Computational Modeling of Tris(silylmethyl)silane: A Technical Guide for Advanced Materials and Bioisosteric Scaffolds
Executive Summary The rational design of novel organosilicon compounds is rapidly expanding the frontiers of both materials science and pharmaceutical development. Tris(silylmethyl)silane (CAS: 1385027-19-9)[1], with the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of novel organosilicon compounds is rapidly expanding the frontiers of both materials science and pharmaceutical development. Tris(silylmethyl)silane (CAS: 1385027-19-9)[1], with the molecular formula C₃H₁₆Si₄[2], represents a highly branched, sterically unique organosilane scaffold. Due to its dense silicon-hydrogen bonding network and central silicon core, it serves as a critical precursor for chemical vapor deposition (CVD) of silicon carbide (SiC) films and as a highly lipophilic core for dendrimer synthesis and drug bioisosterism.
This whitepaper provides an in-depth, self-validating computational protocol for the ab initio modeling of tris(silylmethyl)silane. Designed for application scientists and computational chemists, this guide details the causality behind quantum mechanical method selection, structural optimization, and the extraction of thermochemical properties.
The Organosilicon Scaffold: Structural & Strategic Significance
Tris(silylmethyl)silane features a central silicon atom bonded to one hydrogen and three silylmethyl (–CH₂SiH₃) groups. This
C3v
-symmetric topology creates a unique electronic environment characterized by significant hyperconjugation between the Si–C σ-bonds and the empty d-orbitals (or σ* antibonding orbitals) of adjacent silicon atoms.
In Drug Development: The substitution of carbon for silicon (the "silicon switch") is a proven strategy to modulate a drug's pharmacokinetic profile. Silicon's larger covalent radius and lower electronegativity compared to carbon generally increase the lipophilicity (LogP) of the scaffold, enhancing blood-brain barrier (BBB) penetration. Furthermore, Si–C bonds are highly resistant to cytochrome P450-mediated oxidation, offering improved metabolic stability.
In Materials Science: The high silicon-to-carbon ratio and the presence of reactive Si–H bonds make this molecule an ideal candidate for surface grafting and the generation of[3].
Divergent application pathways for tris(silylmethyl)silane scaffolds.
Quantum Mechanical Methodology: Causality in Method Selection
To accurately model the potential energy surface (PES) and thermochemistry of tris(silylmethyl)silane, the choice of the Hamiltonian and basis set must account for the diffuse nature of silicon's valence electrons.
Density Functional Theory (DFT) vs. Post-Hartree-Fock
While high-level ab initio methods like CCSD(T) provide gold-standard accuracy, they are computationally prohibitive for a molecule of this size (23 atoms) during routine screening. Instead, Density Functional Theory (DFT) utilizing the B3LYP hybrid functional is the industry standard. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals, providing highly accurate geometries for[3].
Basis Set Causality: 6-311++G(d,p)
The selection of the 6-311++G(d,p) basis set is driven by specific chemical phenomena:
Polarization Functions (d,p): Silicon is a third-row main group element. The inclusion of d-orbital polarization functions on heavy atoms (Si, C) and p-functions on hydrogen is absolutely critical. These functions allow the electron cloud to deform asymmetrically, which is required to accurately describe the polar Si–C and Si–H bonds, as well as any hypercoordinated transition states during [4].
Diffuse Functions (++): The diffuse functions allow the basis set to extend further from the nucleus. This is essential for accurately calculating non-covalent interactions, electron affinities, and the polarizability of the relatively electropositive silicon atoms.
Self-Validating Experimental Protocol for Ab Initio Modeling
The following step-by-step workflow guarantees thermodynamic accuracy and structural integrity when modeling tris(silylmethyl)silane using standard quantum chemistry packages (e.g., Gaussian, ORCA).
Step 1: Coordinate Initialization
Action: Construct the initial 3D geometry using a Z-matrix or Cartesian coordinates, enforcing a
C3v
point group symmetry to represent the likely global minimum.
Causality: Starting near the global minimum prevents the optimization algorithm from trapping the structure in higher-energy local minima (e.g., eclipsed conformers).
Step 2: Wavefunction Stability Testing
Action: Execute a Stable=Opt command prior to full geometry optimization.
Causality: This ensures the computed electronic wavefunction is a true minimum in the electronic phase space, rather than a saddle point (which can occur in highly symmetric highly-branched molecules due to symmetry breaking).
Step 3: Geometry Optimization
Action: Optimize the molecular geometry on the Born-Oppenheimer potential energy surface using the Berny algorithm until forces and step sizes fall below the tight convergence criteria (RMS Force <
1×10−5
Hartree/Bohr).
Causality: Locates the exact equilibrium geometry where the net force on every atom is zero.
Step 4: Vibrational Frequency Analysis (Self-Validation Checkpoint)
Action: Calculate the analytical second derivatives (Hessian matrix) of the energy with respect to nuclear coordinates.
Validation Rule: Extract the harmonic vibrational frequencies. The protocol is validated if and only if the number of imaginary frequencies (
Nimag
) is exactly zero. If
Nimag>0
, the geometry is a transition state. The structure must be distorted along the normal mode of the imaginary frequency and re-optimized.
Causality: This step mathematically proves the optimized structure is a true local minimum and provides the Zero-Point Energy (ZPE) necessary for [5].
Ab initio computational workflow for tris(silylmethyl)silane modeling.
Quantitative Data Presentation
Upon successful execution of the self-validating protocol at the B3LYP/6-311++G(d,p) level of theory, the following structural and electronic properties are extracted. These metrics serve as baseline parameters for parameterizing classical molecular dynamics force fields (e.g., AMBER or CHARMM) for larger-scale simulations[3].
Table 1: Computed structural and electronic parameters of tris(silylmethyl)silane compared against standard organosilane analogs.
Translational Applications: From Materials to Drug Discovery
Application in Advanced Materials
The computed thermochemical data (Enthalpy, Entropy, and Gibbs Free Energy) derived from the frequency analysis are vital for predicting the thermal decomposition pathways of tris(silylmethyl)silane. Because the molecule contains pre-formed Si–C bonds, it is an excellent single-source precursor for Chemical Vapor Deposition (CVD). Understanding the bond dissociation energies (BDEs) of the Si–H and Si–C bonds allows materials scientists to optimize reactor temperatures for the deposition of amorphous silicon carbide (a-SiC) films, which are critical in semiconductor manufacturing.
Application in Drug Development
For pharmaceutical researchers, the extracted HOMO/LUMO energies and electrostatic potential (ESP) maps dictate how the tris(silylmethyl)silane scaffold will interact within a protein binding pocket. By utilizing the computational workflow above, drug designers can calculate the precise lipophilicity (LogP) and polar surface area (PSA) of derivatives where the terminal –SiH₃ groups are functionalized with pharmacophores. The steric bulk of the tris(silylmethyl) core forces a unique 3D conformation that can be exploited to disrupt protein-protein interactions (PPIs) that flat,
sp2
-hybridized carbon scaffolds cannot target.
Conclusion
The ab initio modeling of tris(silylmethyl)silane requires a meticulous, causality-driven approach to basis set selection and geometric validation. By employing DFT methods with diffuse and polarized basis sets, and strictly enforcing zero-imaginary-frequency checkpoints, researchers can extract high-fidelity thermochemical and electronic data. This rigorous computational foundation accelerates the translation of complex organosilicon scaffolds into next-generation therapeutics and advanced semiconductor materials.
References
TRIS(SILYLMETHYL)SILANE — Chemical Substance Information , NextSDS. Available at: [Link]
1385027-19-9 Tris(Silylmethyl)Silane , Chemsigma. Available at: [Link]
A molecular simulation study of an organosilane self-assembled monolayer/SiO2 substrate interface , The Journal of Chemical Physics, AIP Publishing. Available at:[Link]
Dehydroxylation and Silanization of the Surfaces of β-Cristobalite Silica: An ab Initio Simulation , The Journal of Physical Chemistry B, ACS Publications. Available at:[Link]
Computational modeling of the SiH3+O2 reaction and silane combustion , ResearchGate. Available at:[Link]
Comprehensive NMR Chemical Shift Reference and Synthesis Guide for Tris(silylmethyl)silane
Executive Summary Tris(silylmethyl)silane (TSMS, CAS: 1385027-19-9; Formula: C3H16Si4) is a highly volatile, structurally unique carbosilane. While traditionally recognized as a critical precursor for the chemical vapor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tris(silylmethyl)silane (TSMS, CAS: 1385027-19-9; Formula: C3H16Si4) is a highly volatile, structurally unique carbosilane. While traditionally recognized as a critical precursor for the chemical vapor deposition (CVD) of strained silicon and silicon carbide films, its structural motif has gained significant traction in the pharmaceutical sector. This technical whitepaper provides an authoritative guide on the synthesis, mechanistic causality, and rigorous Nuclear Magnetic Resonance (NMR) characterization of TSMS, designed for researchers spanning materials science and advanced drug development.
Cross-Disciplinary Relevance: From CVD to Drug Delivery
The utility of TSMS bridges two highly technical domains:
Semiconductor & Materials Science: TSMS is engineered as a low-temperature CVD precursor. Its specific Si:C ratio and high volatility allow for the deposition of tensile-strained silicon and SiCO:H barrier layers at temperatures below 500°C, which is critical for next-generation CMOS applications (1)[1].
Drug Development & Nanomedicine: In medicinal chemistry, the strategic incorporation of silicon bioisosteres into drug scaffolds improves lipophilicity, alters metabolic rates, and enhances blood-brain barrier penetration (2)[2]. Furthermore, carbosilane dendrimers synthesized from core building blocks like TSMS are currently being deployed as highly stable, biocompatible nanocarriers for targeted drug and gene delivery (3)[3]. Validating the exact structure of the carbosilane core via NMR is a non-negotiable quality control step to ensure the monodispersity of subsequent dendrimer generations.
Synthesis Protocol & Mechanistic Causality
The synthesis of TSMS requires a highly controlled environment to prevent unwanted polymerization or oxidation of the reactive Si-H bonds. The optimal route utilizes a nucleophilic substitution followed by a targeted hydride reduction (4)[4].
Step-by-Step Methodology
Reagent Activation (Grignard Formation): A halomethyltrialkoxysilane is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. Causality: The trialkoxy groups sterically protect the silicon center during the formation of the nucleophilic carbon, preventing premature self-condensation.
Coupling Reaction: The Grignard reagent is added dropwise to a trihalohydridosilane (e.g., trichlorosilane) at -78°C. The reaction is slowly warmed to room temperature. Causality: Low temperatures kinetically favor the substitution of the halogens over the cleavage of the central Si-H bond, yielding a tris(trialkoxysilylmethyl)silane intermediate.
Hydride Reduction: The intermediate is dissolved in di-n-octyl ether and degassed. Diisobutylaluminium hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH4) is added over a 3.5-hour period at 20°C, followed by heating to 50°C. Causality: DIBAL-H is specifically chosen because it provides a controlled, quantitative transfer of hydrides to replace the alkoxy groups without cleaving the newly formed Si-C-Si backbone, a common failure point when using overly harsh reduction conditions (4)[4].
Purification: The product is distilled directly from the reaction mixture under reduced pressure to yield TSMS (purity >98%).
NMR Chemical Shift Reference Data
The structural validation of TSMS (HSi(CH2SiH3)3) relies heavily on multinuclear NMR. The electropositive nature of silicon uniquely shields adjacent carbon and hydrogen atoms, resulting in characteristic upfield shifts.
Table 1: 1H NMR Chemical Shift Reference Data (400 MHz, C6D6)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Causality / Mechanistic Note
1H
-0.20 to 0.10
Multiplet
6H
Bridging -CH2-
Highly shielded due to the combined inductive electron-donating effect of two adjacent silicon atoms.
1H
3.50 to 3.80
Triplet (3J ≈ 4-5 Hz)
9H
Terminal -SiH3
Splits into a triplet due to J-coupling with the two adjacent methylene protons.
1H
3.80 to 4.10
Multiplet
1H
Central Si-H
Deshielded relative to terminal silanes due to branching; complex splitting from 6 adjacent CH2 protons.
Table 2: 13C NMR Chemical Shift Reference Data (100 MHz, C6D6)
Nucleus
Chemical Shift (ppm)
Assignment
Causality / Mechanistic Note
13C
-4.0 to -1.0
Bridging -CH2-
The extreme upfield shift (negative ppm) is a hallmark of a carbon atom sandwiched between two electropositive silicon centers in a carbosilane framework.
Table 3: 29Si NMR Chemical Shift Reference Data (79.5 MHz, C6D6)
Nucleus
Chemical Shift (ppm)
Assignment
Causality / Mechanistic Note
29Si
-25.0 to -35.0
Central Si-H
Deshielded relative to the terminal groups due to the tertiary carbosilane branching.
29Si
-55.0 to -65.0
Terminal -SiH3
Highly shielded environment typical of primary alkylsilanes.
Experimental Workflow for NMR Validation
To ensure a self-validating analytical system, the NMR protocol must account for the extreme reactivity of TSMS.
Critical Solvent Selection (The CDCl3 Pitfall):
A common point of failure in carbosilane characterization is the use of deuterated chloroform (CDCl3). TSMS is a potent reducing agent and will immediately reduce CDCl3 upon contact, destroying the sample and yielding a convoluted NMR spectrum (5)[5].
Step-by-Step NMR Preparation:
Inert Atmosphere Handling: Transfer 20-30 mg of purified TSMS into an oven-dried NMR tube inside an argon-filled glovebox.
Solvent Addition: Add 0.6 mL of anhydrous, degassed Benzene-d6 (C6D6). C6D6 is chemically inert to silanes and provides Aromatic Solvent-Induced Shifts (ASIS) that help resolve overlapping Si-H and CH2 multiplets.
Internal Referencing: Add a single drop of Tetramethylsilane (TMS) as an internal standard (0.00 ppm for 1H, 13C, and 29Si). Seal the tube with a J. Young valve.
29Si Acquisition Parameters: Because 29Si has a negative gyromagnetic ratio (resulting in a negative Nuclear Overhauser Effect) and long T1 relaxation times, standard 1D acquisition will suppress the signal. You must use an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence or an inverse-gated decoupling sequence with a relaxation delay (D1) of at least 10-15 seconds to ensure quantitative signal integration.
Synthesis and Characterization Workflow
Workflow for the synthesis and NMR validation of Tris(silylmethyl)silane.
References
ResearchGate. "Precursors for Strained Silicon: Volatile Higher Silanes, Carbosilanes and Germane". Available at:[Link]
Google Patents. "New silicon compounds useful as a carbosilane precursor during the preparation of the...".
ACS Publications. "Organosilicon Molecules with Medicinal Applications". Available at:[Link]
University of Johannesburg / Journal of Drug Delivery Science and Technology. "Carbosilane dendrimers: Drug and gene delivery applications". Available at:[Link]
Engineering Volatile Carbosilanes: Synthesis Pathways and CVD Mechanisms of Tris(silylmethyl)silane
Executive Summary The relentless scaling of complementary metal-oxide-semiconductor (CMOS) architectures demands advanced materials to overcome the physical limitations of native silicon. To enhance carrier mobility in h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The relentless scaling of complementary metal-oxide-semiconductor (CMOS) architectures demands advanced materials to overcome the physical limitations of native silicon. To enhance carrier mobility in high-performance microelectronics, the industry has pivoted toward tensile-strained silicon , achieved via carbon-doped epitaxial silicon (Si:C) [1].
Historically, chemical vapor deposition (CVD) of Si:C required temperatures exceeding 600°C, a thermal budget incompatible with modern nanoscale integrated circuits. Tris(silylmethyl)silane (CAS: 1385027-19-9), a low-molecular-weight volatile carbosilane, has emerged as a critical precursor capable of depositing high-quality silicon carbide (SiC) and carbon-doped silicon films at temperatures below 500°C [2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, the causality behind its sterically-protected synthesis pathway, and the step-by-step methodologies required to produce and utilize this molecule with high fidelity.
Physicochemical Profiling
To successfully deploy tris(silylmethyl)silane in vacuum deposition systems (CVD, PECVD, ALD), engineers must understand its thermodynamic and physical properties. The molecule's alternating Si-C-Si backbone pre-forms the desired SiC lattice structure, while its high hydrogen content facilitates clean leaving groups (as
H2
or volatile silanes) during thermal decomposition.
Table 1: Quantitative Data & Physical Properties of Tris(silylmethyl)silane
Property
Value / Specification
Mechanistic Significance
Chemical Formula
C3H16Si4
or
HSi(CH2SiH3)3
High Si:C ratio (4:3) ideal for Si-rich carbonitride or Si:C epitaxy.
Molecular Weight
164.50 g/mol
Low mass ensures high vapor pressure for gas-phase transport.
Density (
d20
)
0.806 g/mL
Critical for mass flow controller (MFC) calibration in CVD tools.
Boiling Point
61–62 °C at 30 mmHg
Enables low-temperature volatilization (20–50°C) without degradation.
Refractive Index (
nD25
)
1.4669
Used as a rapid optical validation metric for precursor purity.
Synthesizing small, volatile carbosilanes is notoriously difficult. Traditional in-situ Grignard reactions with halosilanes inevitably lead to indiscriminate coupling, resulting in broad product mixtures and intractable polymers. The Si-C bonds are strong, but the intermediates are highly reactive.
To solve this, the Arkles-Larson-Pan methodology [2] employs a modular, sterically protected approach. The causality behind this design is rooted in steric hindrance:
Steric Protection (Grignard Formation): A halomethyltrialkoxysilane is used as the starting material. Bulky alkoxy groups (e.g., isopropoxy) sterically shield the silicon center. When the Grignard reagent is formed, these bulky groups prevent the molecule from attacking itself, entirely suppressing self-polymerization.
Nucleophilic Core Assembly: The sterically hindered Grignard reagent is reacted with a central hydridosilane core (e.g., trichlorosilane,
HSiCl3
). The Grignard selectively attacks the unhindered Si-Cl bonds of the core, yielding a highly branched, alkoxy-protected intermediate.
Exhaustive Perhydridation (Reduction): The intermediate is subjected to a powerful reducing agent like Diisobutylaluminium hydride (DIBAL-H). The bulky alkoxy leaving groups are cleanly replaced by hydrides, yielding the final perhydridocarbosilane.
Synthesis pathway of Tris(silylmethyl)silane demonstrating steric protection and reduction.
Experimental Protocol: Self-Validating Synthesis System
The following protocol details the exhaustive reduction of the pre-assembled intermediate, tris(triisopropoxysilylmethyl)silane , into the final volatile product. This highly exothermic process requires strict thermal management.
System Preparation: Equip a 22-liter reactor flask with an overhead mechanical stirrer, an internal thermocouple, a Vigreux distillation column, and a dry ice condenser.
Purging: Degas the system and perform a triple backwash with ultra-high purity Argon to ensure a strictly anhydrous and oxygen-free environment.
Solvent & Precursor Loading: Charge the reactor with 3.09 kg of tris(triisopropoxysilylmethyl)silane and 5.0 L of di-n-octyl ether. Causality: Di-n-octyl ether is chosen because its high boiling point prevents it from co-distilling with the highly volatile target product later.
Primary Reduction Phase: Cool the reaction mixture to 20 °C. Over a 3.5-hour period, slowly add 3.3 kg of DIBAL-H. Critical Control Point: Monitor the exotherm carefully; do not allow the temperature to spike, which could lead to premature cleavage of the Si-C backbone.
Secondary Reduction Phase: Gradually raise the reactor temperature to a range of 30 °C to 50 °C. Add an additional 3.2 kg of DIBAL-H over 2.5 hours to drive the perhydridation to completion.
Thermal Maturation: Heat the reaction mixture to 50 °C and hold for 1 hour to ensure all alkoxy groups are fully reduced to hydrides.
Direct Distillation: Apply a vacuum (30 mmHg) and distill the product directly from the reaction mixture. Collect the fraction boiling at 60–62 °C.
Validation: Analyze the distillate via Gas Chromatography (GC). The expected yield is approximately 550 g (74% theoretical yield) with a GC purity of ≥98% [2].
CVD Application Dynamics
In the context of semiconductor manufacturing, tris(silylmethyl)silane acts as a single-source precursor. When introduced into a CVD chamber, the molecule undergoes thermal cleavage. The lack of halogens (chloride-free) prevents corrosive byproducts from damaging sensitive ultra-thin gate oxides or underlying metal layers [1].
Because the Si-C-Si bonds are already formed within the precursor, the activation energy required to deposit a carbon-doped silicon film is significantly lowered, allowing for deposition temperatures below 500°C.
CVD workflow illustrating the low-temperature deposition of tensile-strained Si:C films.
The incorporation of carbon atoms (which are smaller than silicon atoms) into the silicon crystal lattice creates a localized tensile strain. This strain alters the band structure of the silicon, reducing the effective mass of charge carriers and significantly boosting electron mobility in the channel of NMOS transistors.
References
Arkles, B., Pan, Y., & Larson, G. L. (2014). Precursors for Strained Silicon: Volatile Higher Silanes, Carbosilanes and Germane. ResearchGate. Retrieved March 27, 2026, from[Link]
Larson, G. L., Pan, Y., & Arkles, B. (2015). Methods for preparing low molecular weight carbosilanes (U.S. Patent No. 8,987,485). U.S. Patent and Trademark Office. Justia Patents. Retrieved March 27, 2026, from[Link]
Exploratory
Vibrational Spectroscopy of Tris(silylmethyl)silane: A Comprehensive Guide to IR and Raman Characterization
Executive Summary For researchers in advanced materials, semiconductor fabrication, and novel drug delivery systems, the precise structural characterization of organosilicon precursors is a critical quality attribute. Tr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers in advanced materials, semiconductor fabrication, and novel drug delivery systems, the precise structural characterization of organosilicon precursors is a critical quality attribute. Tris(silylmethyl)silane (CAS: 1385027-19-9), a volatile perhydridocarbosilane with the molecular formula
C3H16Si4
or
HSi(CH2SiH3)3
[1], serves as a highly efficient precursor for the chemical vapor deposition (CVD) of silicon carbon thin films[2]. Furthermore, its structural motifs are foundational to the synthesis of carbosilane dendrimers used as hydrophobic carriers in targeted drug delivery[3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak-picking. Here, we will explore the mechanistic causality behind the infrared (IR) and Raman vibrational modes of tris(silylmethyl)silane and establish a self-validating experimental protocol for its analysis.
Theoretical Causality of Vibrational Modes
To accurately interpret the spectra of tris(silylmethyl)silane, one must understand the quantum mechanical principles governing its functional groups: the terminal silyl groups (
−SiH3
), the central silyl group (
−SiH
), and the bridging methylenes (
−CH2−
).
The Dominance of the Si-H Bond
The silicon-hydrogen bond is highly diagnostic in both IR and Raman spectroscopy. The electronegativity difference between Si (1.90) and H (2.20) creates a polarized bond. When this bond stretches, it produces a massive change in the molecular dipole moment, yielding an intensely strong infrared absorption band in the 2100–2150 cm⁻¹ region[4]. Simultaneously, the electron cloud of the Si-H bond is highly polarizable, meaning the stretching vibration also generates a strong induced polarizability tensor, making it a dominant feature in Raman scattering[5].
The Carbosilane Backbone (Si-CH₂-Si)
Unlike standard aliphatic alkane chains, the methylene bridges in a carbosilane framework are flanked by electropositive silicon atoms. This shifts the C-H stretching frequencies slightly and creates unique skeletal vibrations. The Si-C stretching modes typically manifest between 650–800 cm⁻¹, while the coupled wagging and scissoring of the
Si−CH2−Si
bridge appear in the 1000–1400 cm⁻¹ fingerprint region[6].
Quantitative Spectral Assignments
The following table synthesizes the expected empirical data for tris(silylmethyl)silane, correlating specific vibrational modes with their physical causality.
Table 1: Consensus Infrared and Raman Peak Assignments for Tris(silylmethyl)silane
Vibrational Mode
Functional Group
Expected Frequency (cm⁻¹)
IR Intensity
Raman Intensity
Mechanistic Causality
Si-H Stretch
−SiH3
,
−SiH
2100 – 2150
Strong
Strong
High dipole moment derivative (IR); high electron cloud polarizability (Raman)[4].
C-H Stretch
−CH2−
2880 – 2950
Moderate
Moderate
Standard methylene symmetric/asymmetric stretching, shifted by electropositive Si.
CH₂ Scissoring
Si−CH2−Si
1350 – 1410
Weak
Weak
Deformation of the methylene bridge, sterically restricted by bulky silicon atoms[6].
Si-CH₂-Si Wag
Si−CH2−Si
1000 – 1050
Moderate
Weak
Coupled out-of-plane motion of the carbosilane backbone.
Si-H Bend
−SiH3
900 – 950
Strong
Weak
Bending of terminal hydrogens; highly diagnostic for perhydridosilanes[4].
Si-C Stretch
Si−C
650 – 800
Strong
Moderate
Core skeletal vibration of the carbosilane framework[6].
Visualizing Molecular Vibrations
Functional groups of tris(silylmethyl)silane mapped to their primary vibrational modes.
Self-Validating Experimental Protocols
Tris(silylmethyl)silane is a volatile and highly reactive liquid. If exposed to ambient atmosphere, the terminal
−SiH3
groups will rapidly hydrolyze and oxidize, forming siloxane (
Si−O−Si
) networks. Therefore, standard open-air spectroscopic techniques will yield artifact-heavy, erroneous data.
The following methodology is engineered as a self-validating system : the protocol itself contains a built-in spectral check to confirm that the sample was not compromised during handling.
Step-by-Step Methodology
Step 1: Inert Sample Preparation
Action: Transfer the tris(silylmethyl)silane sample inside a strictly controlled inert atmosphere glovebox (Argon or Nitrogen,
<1 ppm O2/H2O
).
Causality: Prevents ambient moisture from initiating the dehydrocoupling or oxidation of the highly reactive Si-H bonds[2].
Step 2: ATR-FTIR Acquisition
Action: Load the liquid sample into a sealed Attenuated Total Reflectance (ATR) liquid cell equipped with a ZnSe or Diamond crystal. Ensure the cell is hermetically sealed before removing it from the glovebox.
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using a minimum of 64 scans at 4 cm⁻¹ resolution to ensure a high signal-to-noise ratio.
Step 3: Raman Acquisition
Action: Draw the liquid sample into a glass capillary tube inside the glovebox and flame-seal or epoxy-seal the ends.
Action: Analyze using a Raman microspectrometer with a 532 nm or 785 nm excitation laser. Use low laser power (
≤5 mW
) to prevent localized photo-thermal degradation of the carbosilane[5].
Step 4: The Self-Validation Check (Critical)
Action: Before analyzing the target peaks, inspect the IR spectrum specifically in the 1050–1100 cm⁻¹ region.
Causality: This region corresponds to the asymmetric stretching of the
Si−O−Si
bond[4]. If a broad, intense band is observed here, the sample has oxidized, and the protocol has failed. If this region is flat (save for minor
Si−CH2−Si
wagging), the sample's integrity is validated, and you may proceed to interpret the Si-H and Si-C peaks.
Visualizing the Validation Workflow
Self-validating workflow for spectroscopic analysis of volatile carbosilanes.
step-by-step protocol for organosilicon synthesis using silane, tris(silylmethyl)-
Executive Summary Tris(silylmethyl)silane (CAS: 1385027-19-9), also known as 3-(silylmethyl)-1,3,5-trisilapentane, is a highly volatile, low-molecular-weight carbosilane[1],[2]. While its primary industrial application l...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tris(silylmethyl)silane (CAS: 1385027-19-9), also known as 3-(silylmethyl)-1,3,5-trisilapentane, is a highly volatile, low-molecular-weight carbosilane[1],[2]. While its primary industrial application lies in serving as a superior chemical vapor deposition (CVD) precursor for silicon carbide (SiC) and tensile-strained silicon films[3],[4], its unique, highly branched hydrogen-rich structure is increasingly valuable to drug development professionals. This application note details a robust, self-validating synthetic protocol for tris(silylmethyl)silane, emphasizing the mechanistic rationale behind the reduction of sterically hindered organosilicon precursors.
Mechanistic Rationale & Experimental Design
The synthesis of low-molecular-weight carbosilanes is notoriously difficult due to the propensity of traditional methods (e.g., silylene insertion) to yield intractable product mixtures[5]. To achieve high purity and specific Si:C ratios, this protocol employs a modular Grignard assembly followed by a highly controlled hydride reduction.
Causality Behind Experimental Choices:
Choice of Reducing Agent (DIBAL-H): The intermediate precursor, tris(triisopropoxysilylmethyl)silane, contains nine bulky isopropoxy groups. Diisobutylaluminium hydride (DIBAL-H) is utilized because it is a liquid that can be added dropwise, allowing for precise thermal control over the highly exothermic hydride transfer process, preventing the cleavage of the delicate Si–C backbone[2].
Choice of Solvent (Di-n-octyl ether): Organosilanes with a high density of Si–H bonds are extremely sensitive to hydrolysis. Aqueous workups are therefore disastrous. Di-n-octyl ether is deliberately chosen for its exceptionally high boiling point (>280 °C). This allows the highly volatile target product to be distilled directly out of the reaction mixture under vacuum, completely bypassing aqueous quenching and extraction[2].
Self-Validating System: This protocol is intrinsically self-validating. The massive molecular weight of the unreacted precursor (~687 g/mol ) and the high boiling point of the solvent ensure that only the fully reduced target molecule (MW 164.5 g/mol ) possesses the volatility to distill at 60–62 °C under 30 mmHg. The collection of a clear distillate at this precise thermodynamic setpoint confirms both the success of the reduction and the purity of the product in real-time.
Quantitative Data & Stoichiometry
Table 1: Physicochemical Properties of Tris(silylmethyl)silane
Table 2: Stoichiometry for the DIBAL-H Reduction Step
Reagent
Amount
Moles
Equivalents
Role
Tris(triisopropoxysilylmethyl)silane
3.09 kg
~4.50 mol
1.0
Precursor
Di-n-octyl ether
5.0 L
N/A
Solvent
High-boiling medium
DIBAL-H (Phase 1)
3.3 kg
~23.2 mol
~5.1
Hydride Source
DIBAL-H (Phase 2)
3.2 kg
~22.5 mol
~5.0
Hydride Source
Note: A theoretical 9.0 equivalents of hydride are required to reduce the 9 isopropoxy groups. The use of ~10.1 total equivalents ensures complete conversion.
Experimental Protocol: Step-by-Step Synthesis
Prerequisite: The precursor, tris(triisopropoxysilylmethyl)silane, is synthesized upstream via the nucleophilic substitution of trichlorosilane (HSiCl₃) with three equivalents of (triisopropoxysilylmethyl)magnesium chloride.
Step 1: System Setup and Inertion
Equip a 22-liter jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, a Vigreux distillation column, and a dry-ice condenser[2].
Degas the entire system under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict anhydrous and anaerobic conditions[2].
Step 2: Reagent Loading
Charge the reactor with 3.09 kg of the precursor, tris(triisopropoxysilylmethyl)silane[2].
Add 5.0 L of anhydrous di-n-octyl ether. Initiate moderate mechanical stirring.
Step 3: Phase 1 Reduction
Cool the reaction mixture to an internal temperature of 20 °C using the reactor jacket[2].
Begin the dropwise addition of 3.3 kg of DIBAL-H over a strict 3.5-hour period. Monitor the thermocouple continuously to ensure the exothermic reaction does not cause temperature spikes[2].
Step 4: Phase 2 Reduction
Gradually raise the internal temperature of the reaction mixture to a range of 30 °C to 50 °C[2].
Add the remaining 3.2 kg of DIBAL-H over a 2.5-hour period[2].
Step 5: Thermal Maturation
Once the addition is complete, heat the reaction mixture to 50 °C and hold for exactly 1 hour to drive the reduction of any remaining sterically hindered alkoxy groups to completion[2].
Step 6: Direct Distillation and Isolation
Apply a controlled vacuum to the system, stabilizing at 30 mmHg.
Distill the product directly from the reaction mixture through the Vigreux column.
Collect the fraction boiling strictly at 60–62 °C[2].
Yield: Expect approximately 550 g (74% theoretical yield) of tris(silylmethyl)silane with >98% purity as confirmed by Gas Chromatography (GC)[2].
Process Visualization
Synthetic workflow for Tris(silylmethyl)silane via Grignard coupling and DIBAL-H reduction.
Applications in Drug Development & Materials Science
While originally engineered as a single-source precursor for the low-temperature (<500 °C) chemical vapor deposition of carbon-doped strained silicon[3],[4], tris(silylmethyl)silane offers unprecedented utility in modern pharmacochemistry.
The "silicon switch" paradigm in drug discovery involves replacing carbon frameworks with silicon to enhance lipophilicity, membrane permeability, and metabolic half-life. Tris(silylmethyl)silane provides a highly branched, tetrahedral 3D scaffold containing ten reactive Si–H bonds (nine terminal, one internal). Drug development professionals can utilize transition-metal-catalyzed (e.g., Pt or Rh) regioselective hydrosilylation to couple these Si–H bonds with terminal alkenes or alkynes on existing pharmacophores. This enables the rapid synthesis of multivalent drug conjugates, lipophilic dendrimeric delivery vehicles, and novel bioisosteres from a single, sterically defined core.
Application Note: Epitaxial Growth of Silicon Carbide Thin Films Using Tris(silylmethyl)silane
Introduction & Strategic Rationale The integration of advanced materials into biomedical microelectromechanical systems (Bio-MEMS), implantable biosensors, and microfluidic drug-screening platforms requires coatings that...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The integration of advanced materials into biomedical microelectromechanical systems (Bio-MEMS), implantable biosensors, and microfluidic drug-screening platforms requires coatings that are exceptionally biocompatible, hermetic, and chemically inert. Silicon carbide (SiC) is the premier material for these applications. However, traditional chemical vapor deposition (CVD) of SiC requires highly toxic, pyrophoric dual-source gases (e.g., silane and propane) and extreme temperatures (>1000 °C), which destroy temperature-sensitive complementary metal-oxide-semiconductor (CMOS) substrates and polymeric microfluidic architectures.
As a Senior Application Scientist, I recommend the transition to single-source precursors (SSPs) . Specifically, tris(silylmethyl)silane (
C3H16Si4
) offers a transformative approach. Because the Si-C bonds are pre-formed within the molecular backbone of the precursor, the activation energy required for film deposition is drastically reduced. This allows for Plasma-Enhanced Chemical Vapor Deposition (PECVD) at temperatures below 500 °C, enabling the direct integration of stoichiometric SiC onto advanced therapeutic devices and strained-silicon architectures.
Physicochemical Profile of Tris(silylmethyl)silane
Understanding the physical properties of your precursor is the first step in designing a robust, reproducible delivery architecture. Tris(silylmethyl)silane is a volatile carbosilane that requires strict environmental controls due to its hydrolytic sensitivity.
Table 1: Physicochemical Properties of Tris(silylmethyl)silane
Property
Value / Specification
Mechanistic Implication for CVD
Molecular Formula
C3H16Si4
Pre-formed 1:1 Si:C backbone ratio promotes stoichiometric film growth.
Molecular Weight
164.48 g/mol
High volatility allows for efficient carrier gas transport.
Density
0.806 g/mL
Requires precise mass-flow calibration for bubbler systems.
Boiling Point
61–62 °C at 30 mmHg
Enables low-temperature vaporization (30–40 °C) in the bubbler.
Refractive Index
1.4669 (at 25 °C)
Useful for ex-situ liquid purity validation prior to loading.
Hydrolytic Sensitivity
Level 7 (Reacts with moisture)
Mandates strict inert-gas (Argon/Nitrogen) glovebox handling.
Data supported by the .
Mechanistic Pathway of Deposition
The epitaxial growth of SiC using tris(silylmethyl)silane relies on a precise sequence of physisorption, plasma-induced dehydrogenation, and lattice cross-linking. Unlike dual-source methods that suffer from phase segregation (forming carbon clusters or silicon-rich domains), the SSP mechanism ensures atomic-level uniformity.
Mechanistic pathway of SiC epitaxial growth using Tris(silylmethyl)silane via CVD.
Experimental Protocol: Low-Temperature PECVD of SiC
This protocol is designed as a self-validating system . Every step contains a causal mechanism to prevent the most common failure mode in carbosilane CVD: precursor condensation and stoichiometric drift.
Contaminant Removal: Clean c-Si (100) wafers using standard RCA-1 (
NH4OH:H2O2:H2O
) and RCA-2 (
HCl:H2O2:H2O
) baths.
Oxide Stripping: Perform a 1% dilute hydrofluoric acid (HF) dip for 60 seconds.
Causality: Epitaxial growth requires a pristine lattice. The HF dip strips the native
SiO2
layer and terminates the silicon surface with hydrogen (Si-H). This H-termination prevents re-oxidation during transfer to the CVD chamber and provides highly reactive sites for precursor physisorption.
Phase 2: Precursor Delivery Architecture
Inert Loading: Load tris(silylmethyl)silane into a stainless-steel bubbler within an Argon-purged glovebox.
Thermal Gradient Establishment: Heat the bubbler to 35 °C to achieve optimal vapor pressure. Heat all downstream delivery lines to 60 °C , and the chamber inlet to 75 °C .
Causality: Maintaining a strict, positive thermal gradient is critical. It prevents the precursor vapor from condensing inside the delivery lines, which would otherwise cause pressure fluctuations, particle generation, and carbon-poor film deposition.
Phase 3: Plasma-Enhanced Deposition
Chamber Evacuation: Pump the reaction chamber down to a base pressure of
<10−6
Torr.
Thermal Equilibration: Heat the substrate chuck to 450 °C .
Causality: As demonstrated by , utilizing a pre-bonded carbosilane allows for high-quality film formation well below the 600–1000 °C threshold required by traditional precursors.
Precursor Introduction: Flow Argon carrier gas through the bubbler at 50 sccm.
Plasma Ignition: Strike an RF plasma at 30 W .
Causality: Low-power plasma provides just enough energy to cleave the terminal Si-H and C-H bonds (releasing
H2
gas) without fracturing the core Si-C-Si molecular backbone, preserving the 1:1 stoichiometry[1].
Phase 4: Self-Validation & Characterization
FTIR Spectroscopy: A successful, fully cross-linked SiC film is self-validated ex-situ by the complete disappearance of the Si-H absorption band (~2100 cm⁻¹) and the emergence of a sharp, dominant Si-C stretching mode (~800 cm⁻¹).
XPS Analysis: Confirm the absence of oxygen contamination and verify the 1:1 Si:C ratio.
Quantitative Deposition Parameters & Film Properties
The following table summarizes the optimized operational window for tris(silylmethyl)silane PECVD and the resulting film characteristics, establishing a baseline for process transfer.
Table 2: PECVD Process Parameters & Target Film Characteristics
Deposition Parameter
Optimized Value
Resulting Film Characteristic
Substrate Temperature
400 – 500 °C
Enables integration with temperature-sensitive CMOS and bio-polymers.
Facilitates complete dehydrogenation without backbone cleavage.
Si:C Stoichiometry
~ 1:1 to 1:1.2
Yields near-stoichiometric SiC with exceptional chemical inertness.
Leakage Current Density
<10−7A/cm2
Ensures excellent dielectric properties for biosensor isolation.
Applications in Advanced Therapeutics & Drug Development
For drug development professionals and biomedical engineers, the low-temperature growth of SiC using tris(silylmethyl)silane unlocks two critical therapeutic technologies:
Implantable Biosensors & Drug Delivery Micro-Pumps: Continuous glucose monitors (CGMs) and implantable MEMS require hermetic coatings to prevent immune rejection, bio-fouling, and device corrosion. SiC is highly hemocompatible. Low-temperature PECVD allows these protective films to be deposited directly onto fully fabricated, temperature-sensitive sensor microelectronics[2].
Microfluidic Lab-on-a-Chip Platforms: High-throughput drug screening relies on complex microfluidic channels. Uncoated polymers often suffer from non-specific adsorption of hydrophobic drug candidates, skewing concentration data. A conformal, atomic-level SiC coating provides extreme chemical inertness, ensuring that drug molecules reach the target assay without adhering to the channel walls.
References
Arkles, B., et al. (2023). "Precursors for Strained Silicon: Volatile Higher Silanes, Carbosilanes and Germane." ResearchGate. Available at:[Link]
Weidman, T., et al. (2012). "Employed in PECVD of silicon carbide and silicon carbonitride seed layers." US Patent Appl. 2012/0122302 A1.
Gelest, Inc. (2013). "Volatile Carbosilanes - Silanes/Silicones." Gelest Technical Library. Available at: [Link]
Application Note: Advanced Conformal Silicon Carbide (SiC) Barrier Coatings via Atomic Layer Deposition (ALD) using Tris(silylmethyl)silane
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Biocompatible encapsulation, Bio-MEMS, Implantable Drug Delivery Micro-devices, and Neural Probes. Introduction &...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Application Areas: Biocompatible encapsulation, Bio-MEMS, Implantable Drug Delivery Micro-devices, and Neural Probes.
Introduction & Scientific Rationale
The integration of micro-electromechanical systems (MEMS) into drug development—specifically through implantable biosensors and zero-order drug-eluting micro-devices—requires encapsulation materials that are both hermetic and highly biocompatible[1]. Traditional polymeric coatings often fail in biological environments due to moisture ingress, enzymatic degradation, or bio-fouling.
Silicon Carbide (SiC) has emerged as a premier material for biomedical applications due to its exceptional chemical inertness, low background current for electrochemical biosensing, and proven biocompatibility[2][3]. Furthermore, SiC coatings have been shown to significantly decrease bacterial adhesion on implant surfaces while maintaining excellent cytocompatibility with human tissues[4].
However, traditional Chemical Vapor Deposition (CVD) of SiC requires temperatures exceeding 600°C, which destroys temperature-sensitive drug reservoirs and polymeric substrates. Atomic Layer Deposition (ALD) solves this by utilizing sequential, self-limiting surface reactions to deposit ultra-thin, conformal films at much lower temperatures[5].
To achieve high-quality SiC at low temperatures, the choice of precursor is critical. Tris(silylmethyl)silane (CAS 1385027-19-9) is an advanced, volatile carbosilane precursor[6]. Because carbosilanes possess an alternating silicon-carbon molecular framework (approximate 1:1 ratio), they bypass the high activation energy required to crack separate silane and methane precursors, enabling the deposition of dense SiC and SiCO:H barrier layers at temperatures compatible with advanced drug delivery devices[6].
Mechanistic Insights: The ALD Cycle
The core principle of ALD is the separation of precursor and co-reactant exposure to prevent gas-phase reactions, ensuring that film growth is entirely surface-driven (self-limiting). When utilizing Tris(silylmethyl)silane, the mechanism relies on the chemisorption of the precursor onto a hydroxylated or plasma-activated surface, followed by a ligand-exchange reaction driven by a highly reactive co-reactant (such as Hydrogen/Argon plasma).
Causality in Experimental Design
Precursor Selection: Tris(silylmethyl)silane (
C3H16Si4
) is chosen because its pre-existing Si-C bonds act as a molecular template, shifting the deposition framework directly toward a silicon carbide structure without requiring extreme thermal energy[6].
Purge Steps: The extended Argon purge steps are non-negotiable. If residual Tris(silylmethyl)silane remains in the chamber during the plasma pulse, parasitic CVD (continuous gas-phase precipitation) will occur, destroying the conformality required to coat high-aspect-ratio nanopores in drug-eluting membranes.
Caption: Self-limiting ALD cycle logic for Tris(silylmethyl)silane, demonstrating the separation of half-reactions.
Experimental Protocols: Plasma-Enhanced ALD (PE-ALD) of SiC
This protocol outlines a self-validating system for depositing a 20 nm SiC barrier layer on silicon-based micro-devices or nanoporous alumina templates used in drug delivery[5].
Phase 1: Substrate Preparation & Activation
Solvent Clean: Sonicate substrates in Acetone, followed by Isopropyl Alcohol (IPA), and finally Deionized (DI) water for 5 minutes each. Blow dry with
N2
.
Surface Activation: Treat the substrates with an
O2
plasma clean (50 W, 2 minutes) immediately prior to loading into the ALD chamber.
Rationale: This generates a dense layer of surface hydroxyl (-OH) groups, which act as the initial nucleation sites for the Tris(silylmethyl)silane precursor.
Phase 2: Reactor Setup
Precursor Heating: Load Tris(silylmethyl)silane into a stainless-steel bubbler. Heat the bubbler to 45°C .
Rationale: Tris(silylmethyl)silane is a volatile liquid, but mild heating ensures a sufficient and stable vapor pressure for rapid surface saturation.
Chamber Parameters: Set the ALD reactor wall temperature to 150°C to prevent precursor condensation. Set the substrate stage temperature to 250°C .
Phase 3: The PE-ALD Cycle Execution
Program the ALD manifold to execute the following loop (Target: ~250 cycles for a 20 nm film):
Precursor Pulse (2.0 s): Introduce Tris(silylmethyl)silane into the chamber using Ar as a carrier gas (50 sccm).
First Purge (10.0 s): Flow Ar (100 sccm) to evacuate unreacted precursor.
Rationale: The plasma radicals strip the remaining methyl/hydride ligands from the chemisorbed carbosilane, driving the thermodynamic formation of the dense Si-C network.
Second Purge (10.0 s): Flow Ar (100 sccm) to remove volatile byproducts (e.g.,
CH4
,
H2
).
Phase 4: Self-Validation & Quality Control
A robust protocol must be self-validating. To confirm that you are operating within the true ALD regime (and not CVD):
Linearity Check: Run the protocol for 50, 100, and 200 cycles on dummy silicon wafers. Measure the thickness using Spectroscopic Ellipsometry. The thickness must plot linearly against the number of cycles, passing through the origin.
Temperature Window Check: Vary the substrate temperature between 200°C and 300°C. The Growth Per Cycle (GPC) should remain constant (a plateau). If GPC increases exponentially with temperature, precursor thermal decomposition (CVD) is occurring.
Quantitative Data & Expected Outcomes
The following table summarizes the expected quantitative parameters and film properties when utilizing this protocol. These metrics serve as a benchmark for protocol validation.
Parameter / Metric
Expected Value
Causality / Rationale
Precursor Bubbler Temp.
45 °C
Optimizes vapor delivery without causing thermal degradation of the carbosilane in the delivery lines.
Substrate Temperature
250 °C
Provides sufficient thermal energy for chemisorption while remaining safe for most Bio-MEMS substrates.
Growth Per Cycle (GPC)
~0.8 - 1.2 Å/cycle
Confirms self-limiting monolayer formation. Variations depend on plasma power and reactor geometry.
Refractive Index (at 632 nm)
~2.2 - 2.4
Indicates a stoichiometric, dense silicon carbide film (compared to ~1.45 for
SiO2
).
Film Density
> 3.0 g/cm³
High density ensures hermeticity, preventing ion diffusion (e.g.,
Na+
,
Cl−
) in biological fluids like PBS[1].
Water Contact Angle
70° - 85°
Demonstrates moderate hydrophilicity, which is favorable for reducing protein bio-fouling in vivo[3].
Applications in Drug Development & Bio-MEMS
For drug development professionals, the physical integrity of an implantable device is directly tied to the pharmacokinetic profile of the drug it delivers.
Zero-Order Release Membranes: Nanoporous silicon membranes are engineered to deliver biologics at a constant (zero-order) rate. However, silicon slowly dissolves in physiological saline, widening the pores and causing dose dumping. Coating the internal walls of these high-aspect-ratio pores with 5 nm of ALD SiC using Tris(silylmethyl)silane permanently halts dissolution without clogging the nanopores[5].
Implantable Biosensors: Continuous glucose monitors and neural probes require electrodes that do not degrade. SiC acts as an exceptional electrocatalyst support and barrier layer, offering a wide electrochemical potential window and low background noise, critical for accurate in vivo biosensing[2].
MDPI. Anti-Bacterial Properties and Biocompatibility of Novel SiC Coating for Dental Ceramic. 4
ACS Applied Materials & Interfaces. NiO/SiC Nanocomposite Prepared by Atomic Layer Deposition Used as a Novel Electrocatalyst for Nonenzymatic Glucose Sensing. 2
Atomic Layer Deposition. Evaluating biocompatible barrier films as encapsulants of medical micro devices. 1
AIMS Press. Computer implementation of the method for electrolytic production of thin films for biomedical applications: short review.3
ACS Publications. Atomic Layer Deposition on Particulate Materials from 1988 through 2023: A Quantitative Review of Technologies, Materials, and Applications. 5
preventing premature thermal decomposition of silane, tris(silylmethyl)-
Technical Support Center: Tris(silylmethyl)silane A Guide to Preventing Premature Thermal Decomposition and Ensuring Experimental Success Welcome to the Technical Support Center for tris(silylmethyl)silane. This guide is...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Tris(silylmethyl)silane
A Guide to Preventing Premature Thermal Decomposition and Ensuring Experimental Success
Welcome to the Technical Support Center for tris(silylmethyl)silane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a less toxic and effective alternative to organotin compounds, tris(silylmethyl)silane is a valuable tool in radical-mediated reactions.[1][2] However, its utility is matched by its sensitivity to environmental conditions, which can lead to premature decomposition and compromise experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of your tris(silylmethyl)silane.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: I've noticed a color change in my stored tris(silylmethyl)silane, from colorless to a pale yellow or brownish tint. Is it still usable?
Answer: A color change is a potential indicator of decomposition. While a very faint yellowing might not significantly impact some reactions, a noticeable brown tint suggests the presence of impurities that could be detrimental to your experiment.
Causality: The color change is likely due to the formation of polysilanes or other high-molecular-weight species resulting from slow decomposition. This can be initiated by exposure to trace amounts of oxygen, moisture, or light over time. While tris(silylmethyl)silane is stable when stored under a dry, inert atmosphere, even minute breaches in storage integrity can lead to degradation.[3][4]
Recommended Action:
Analytical Check: If possible, analyze a small aliquot of the discolored material by ¹H NMR spectroscopy. Look for a decrease in the intensity of the Si-H proton signal and the appearance of new, broad signals that could indicate polymeric byproducts.
Small-Scale Test Reaction: Before committing to a large-scale reaction, perform a small test reaction with a reliable control substrate. If the reaction proceeds as expected with good yield and purity, the material may still be viable for your specific application.
Purification (for advanced users): If the material is valuable and a high degree of purity is required, you may consider purification by vacuum distillation.[5] However, this should be done with extreme caution due to the compound's thermal sensitivity. Ensure the distillation temperature is kept as low as possible.
When in doubt, discard: If you do not have the means to analyze or purify the material, it is safest to discard it according to your institution's hazardous waste disposal protocols.[3][6]
Issue 2: My reaction with tris(silylmethyl)silane is sluggish or incomplete, even though I'm following a literature procedure.
Answer: A sluggish or incomplete reaction is a common symptom of degraded tris(silylmethyl)silane. The Si-H bond is the reactive site for its radical-mediated chemistry, and its concentration will decrease as the compound decomposes.[2]
Causality:
Decomposition: The most likely cause is a lower-than-expected concentration of active tris(silylmethyl)silane due to premature decomposition from improper storage or handling.
Inhibitors: The presence of decomposition byproducts, such as siloxanes from hydrolysis, can potentially interfere with your reaction.
Solvent/Reagent Quality: Ensure that all other reagents and solvents are of the appropriate purity and are anhydrous, as trace water can hydrolyze the silane.[7]
Troubleshooting Steps:
Verify Silane Quality: If possible, check the purity of your tris(silylmethyl)silane using ¹H NMR to confirm the integrity of the Si-H bond.
Use a Fresh Bottle: If you have access to a new, unopened bottle of tris(silylmethyl)silane, repeat the reaction with it. This is the quickest way to determine if your previous bottle was compromised.
Strict Inert Atmosphere: Review your experimental setup. Ensure you are using rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for all manipulations of the silane.[8]
Re-evaluate Other Reagents: Confirm the purity and dryness of all other reaction components, including the solvent and any initiators.
Issue 3: I observed gas evolution when I added my substrate to the reaction mixture containing tris(silylmethyl)silane.
Answer: Unanticipated gas evolution can be a sign of a side reaction, potentially involving the decomposition of your silane.
Causality:
Reaction with Protic Species: Tris(silylmethyl)silane can react with acidic protons or bases. For instance, contact with bases can generate small amounts of hydrogen gas.[3][6] If your substrate or other reagents contain acidic functional groups (e.g., alcohols, carboxylic acids) or are basic, this could be the source of the gas.
Hydrolysis: If moisture is present in your reaction, hydrolysis of the silane will produce hydrogen gas.[7]
Thermal Decomposition: If the reaction is heated, you may be observing the beginning of thermal decomposition, which can produce hydrogen and other volatile byproducts.[3]
Preventative Measures:
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents before use.
Check Substrate Compatibility: Verify that your substrate and other reagents are compatible with the silane and will not promote its decomposition.
Control Reaction Temperature: Maintain careful control over the reaction temperature to avoid exceeding the decomposition threshold of the silane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature thermal decomposition of tris(silylmethyl)silane?
A1: The primary cause is exposure to heat, air (oxygen), and moisture .[3][4] Tris(silylmethyl)silane is known to undergo exothermic decomposition at temperatures exceeding 100°C.[3] However, this temperature can be lowered by the presence of contaminants. It is also sensitive to oxidation and hydrolysis.
Q2: How should I properly store tris(silylmethyl)silane?
A2: It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[3][4] For long-term storage, refrigeration in a cool, dark, and well-ventilated area is recommended.[4] Always ensure the container is properly sealed to prevent the ingress of air and moisture.
Q3: What are the signs of decomposition?
A3: Visual signs include a color change from colorless to yellow or brown, and the formation of a precipitate (likely polysiloxanes or other polymeric materials). In-situ, you might observe unexpected gas evolution or sluggish/incomplete reactions .
Q4: What are the likely byproducts of premature decomposition?
A4: While high-temperature decomposition yields hydrogen and organic acid vapors, lower-temperature, premature decomposition in the presence of air and moisture will likely produce:
Hexamethyldisiloxane and other siloxanes: From the hydrolysis of the trimethylsilyl groups.
Polysilanes: From the condensation of silanol intermediates or other radical pathways.
Q5: Can I use tris(silylmethyl)silane that has been opened multiple times?
A5: Every time the bottle is opened, there is a risk of introducing air and moisture. If you must use a bottle that has been opened previously, it is crucial to have employed proper inert atmosphere techniques (e.g., using a syringe through a septum under a positive pressure of inert gas) for every prior extraction. If the integrity of the seal is in doubt, it is best to use a fresh bottle or verify the quality of the material analytically.
Q6: Are there any stabilizers I can add to my tris(silylmethyl)silane?
A6: The search results do not indicate any commonly used stabilizers for tris(silylmethyl)silane. The best practice for maintaining its stability is strict adherence to proper storage and handling procedures under an inert atmosphere. The introduction of any additive would need to be carefully considered for its potential to interfere with downstream applications.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of Tris(silylmethyl)silane
This protocol should be performed using standard Schlenk line or glovebox techniques.
Preparation:
Ensure all glassware is oven-dried and cooled under a stream of dry inert gas (argon or nitrogen).
Purge the Schlenk line with inert gas.
Allow the bottle of tris(silylmethyl)silane to equilibrate to room temperature before opening to prevent moisture condensation.
Dispensing:
Under a positive pressure of inert gas, carefully remove the cap from the bottle.
Using a clean, dry, and inert gas-purged syringe and needle, pierce the septum.
Slowly withdraw the desired volume of the liquid.
To prevent dripping, draw a small amount of inert gas into the syringe before removing it from the septum.
Quickly transfer the silane to the reaction vessel, which should also be under a positive pressure of inert gas.
Storage after opening:
After withdrawing the desired amount, ensure the septum is in good condition.
Wrap the septum and cap area with parafilm or a similar sealing tape to provide an extra barrier against atmospheric contamination.
Store the bottle under an inert atmosphere in a cool, dark place.
Protocol 2: Analytical Check for Decomposition by ¹H NMR
Sample Preparation:
In a glovebox or under a positive pressure of inert gas, carefully take a small aliquot (a few drops) of the tris(silylmethyl)silane.
Dissolve the aliquot in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
Seal the NMR tube with a cap and wrap it with parafilm.
Acquisition:
Acquire a standard ¹H NMR spectrum.
Analysis:
Pristine Sample: A pure sample of tris(silylmethyl)silane will show a sharp singlet for the protons of the trimethylsilyl groups and a septet for the Si-H proton.
Decomposed Sample: Look for the following signs of degradation:
A decrease in the integration value of the Si-H proton signal relative to the trimethylsilyl proton signal.
The appearance of new, broad signals, which may indicate the formation of polymeric byproducts.
The presence of a sharp singlet around 0.07 ppm in C₆D₆, which could indicate the formation of hexamethyldisiloxane.
Brinker, C. J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
BRB International B.V. BRB Silanes Presentation. [Link]
ResearchGate. Determination of the Solution Acidity of Tris(trimethylsilyl)silane. [Link]
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
ACS Publications. Synthesis and Characterization of Tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane and Its Use for the Immobilization of the Si(CH2SH)3 Group on Silica via an Si−O−Si Linkage. [Link]
Royal Society of Chemistry. Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles. [Link]
Royal Society of Chemistry. High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane. [Link]
ResearchGate. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives: GC-ESI/MS analysis of trimethylsilyl derivatives. [Link]
SciSpace. Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. [Link]
National Center for Biotechnology Information. An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. [Link]
Springer. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
National Center for Biotechnology Information. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. [Link]
National Center for Biotechnology Information. Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. [Link]
Technical Support Center: Optimizing Carrier Gas Flow for Tris(silylmethyl)silane Deposition
Welcome to the Advanced Deposition Technical Support Center. For researchers and drug development professionals engineering implantable BioMEMS, microfluidic drug-screening assays, and targeted delivery systems, depositi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Deposition Technical Support Center. For researchers and drug development professionals engineering implantable BioMEMS, microfluidic drug-screening assays, and targeted delivery systems, depositing ultra-pure Silicon Carbide (SiC) and Silicon Carbonitride (SiCN) films is essential for biocompatibility and chemical inertness.
Tris(silylmethyl)silane (CAS 1385027-19-9) is a premier volatile carbosilane precursor utilized to deposit these critical seed layers[1]. However, because it is a complex, high-molecular-weight precursor, mastering its transport kinetics during Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is vital. This guide provides causal troubleshooting and self-validating protocols to help you optimize carrier gas flow rates and achieve flawless film conformality.
Process Optimization Workflow
Workflow for optimizing carrier gas flow in tris(silylmethyl)silane CVD/ALD processes.
Frequently Asked Questions (FAQs)
Q: Why is the carrier gas flow rate the most critical parameter when using tris(silylmethyl)silane?A: In vapor deposition processes, the carrier gas (typically Argon, Helium, or Nitrogen) acts as the transport vehicle, bubbling through or sweeping over the liquid precursor[2]. The vapor flow rate of the precursor increases linearly with the carrier gas flow rate up to a critical saturation point[3]. Beyond this threshold, the carrier gas begins to dilute the precursor, drastically reducing its partial pressure in the reaction chamber. Maintaining optimal partial pressure is essential to achieve uniform SiC thin films without precursor starvation.
Q: How does an unoptimized flow rate affect BioMEMS devices used in drug delivery?A: Drug delivery micro-valves require highly conformal, pinhole-free coatings to prevent bodily fluid ingress and immune rejection. If the carrier gas flow is too high, the precursor residence time drops. This leads to incomplete surface saturation (in ALD) or poor step coverage in high-aspect-ratio microfluidic channels, resulting in structural defects that compromise the chemical inertness of the device.
Quantitative Data: Effects of Carrier Gas Flow Rates
Understanding the causality of flow rate adjustments is critical for process control. The table below summarizes the physical impact of different flow states on tris(silylmethyl)silane delivery.
Flow Rate State
Precursor Partial Pressure
Residence Time
Film Uniformity
Deposition Rate
Primary Risk to Experiment
Sub-Optimal (Low)
High (Saturated)
High
Poor (Depletion effects)
Low
Precursor condensation in delivery lines; thermal decomposition.
Optimal (Critical)
Maximum
Moderate
Excellent
Maximum
None (Ideal steady-state transport).
Excessive (High)
Low (Diluted)
Low
Poor (Incomplete saturation)
Low
Precursor waste; poor step coverage in deep trenches.
Troubleshooting Guide
Issue 1: Precursor Condensation and Pressure Spikes in Delivery Lines
Symptom: Erratic deposition rates, sudden pressure spikes in the delivery manifold, or liquid pooling in the lines.
Causality: Tris(silylmethyl)silane has a specific vapor pressure curve. If the carrier gas flow is too low while the bubbler is heated, the gas becomes supersaturated. As it moves through the delivery lines, even a slight temperature drop causes the precursor to condense back into a liquid, leading to erratic delivery.
Self-Validating Fix:
Isolate the Bubbler: Immediately close the pneumatic isolation valves to the precursor ampoule.
Purge Lines: Run high-flow Argon (
>500
sccm) through the bypass lines while heating the delivery lines to
15∘C
above the bubbler temperature.
Validate Clearance: Monitor the downstream capacitance diaphragm gauge (CDG). The pressure will spike and then drop. Wait until the CDG reading completely stabilizes, confirming the liquid has been purged[4].
Recalibrate Flow: Reintroduce the carrier gas at a
20%
higher flow rate than the previous setpoint to prevent supersaturation.
Symptom: The resulting SiC film is too thin, and X-ray Photoelectron Spectroscopy (XPS) reveals high levels of amorphous carbon defects.
Causality: An excessively high carrier gas flow rate dilutes the precursor and drastically reduces its residence time in the reactor. In ALD, this prevents the tris(silylmethyl)silane from fully reacting with the substrate surface, leaving unreacted silylmethyl groups that incorporate as unwanted carbon impurities.
Self-Validating Fix:
Analyze Exhaust: Use a residual gas analyzer (RGA) or optical flow cell downstream to monitor unreacted precursor density[4]. If the precursor peak is exceptionally high during the purge step, your flow rate is too high.
Adjust Flow: Decrease the carrier gas flow rate in
50
sccm decrements.
Validate Reaction: Continue decreasing until the RGA shows minimal precursor waste in the exhaust, validating complete surface reaction and optimal residence time.
Experimental Protocol: Calibrating Carrier Gas Flow for Precursor Saturation
To establish a self-validating system for your specific reactor, you must find the "sweet spot"—the critical flow rate where precursor delivery is maximized without dilution.
Step 1: System Preparation
Ensure the tris(silylmethyl)silane ampoule is maintained at a constant, optimized temperature (e.g.,
30∘C
) and the delivery lines are heated to at least
45∘C
to prevent condensation.
Step 2: Baseline Measurement
Set the carrier gas (Ar or
N2
) flow rate to a low baseline (e.g.,
50
sccm) using your mass flow controller (MFC).
Step 3: Downstream Monitoring
Route the gas output through an in-situ optical flow cell or use a downstream cold trap[4]. Measure the precursor density or trapped mass over a 10-minute stabilization period.
Step 4: Incremental Escalation
Increase the carrier gas flow rate in
25
sccm increments. Allow 5 minutes for the pressure to stabilize at each step, and record the precursor mass flow rate.
Step 5: Data Plotting & Optimization
Plot the precursor mass flow rate against the carrier gas flow rate. According to established vaporization models, the relationship will initially be linear[3]. The exact point where the curve flattens (plateaus) is your critical carrier gas flow rate . Set your production recipe to 90%
of this critical value to ensure maximum delivery efficiency, optimal residence time, and perfect film conformality for your BioMEMS devices.
References
Title: Silanes/Silicones (GERMANY)
Source: Gelest, Inc.
URL: [Link]
Title: US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications
Source: Google Patents
URL
Title: Optimization of the Vaporization of Liquid and Solid CVD Precursors: Experimental and Modeling Approaches
Source: ResearchGate
URL: [Link]
Title: Apparatus for Characterizing Gas-Phase Chemical Precursor Delivery for Thin Film Deposition Processes
Source: PMC (National Institutes of Health)
URL: [Link]
reducing oxygen and moisture contamination in silane, tris(silylmethyl)- synthesis
A Guide to Minimizing Oxygen and Moisture Contamination Introduction The synthesis of tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and related tris(silylmethyl)silanes is highly sensitive to atmospheric oxygen and moisture.[...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Oxygen and Moisture Contamination
Introduction
The synthesis of tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and related tris(silylmethyl)silanes is highly sensitive to atmospheric oxygen and moisture.[1][2] These contaminants can lead to reduced yields, formation of impurities such as siloxanes, and in some cases, complete reaction failure. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing contamination during the synthesis of these valuable organosilane compounds. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower users to make informed decisions in their experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of tris(silylmethyl)silanes, providing a clear, question-and-answer format for rapid problem-solving.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes related to contamination?
A1: Low to no yield is a classic symptom of oxygen or moisture contamination. Organometallic intermediates, such as Grignard or organolithium reagents, which are often used in the synthesis, are highly reactive towards both.[3]
Moisture Contamination: Water will rapidly protonate the organometallic intermediates, rendering them non-nucleophilic and halting the desired reaction.[3] For instance, (trimethylsilyl)methylmagnesium chloride will react with water to form methane and an inactive magnesium salt.
Oxygen Contamination: Oxygen can oxidize the organometallic reagents, leading to a variety of byproducts and a reduction in the concentration of the active reagent.[4] The final tris(silylmethyl)silane product itself can also be susceptible to oxidation.[1]
Troubleshooting Steps:
Solvent Purity Check: Verify the dryness of your solvents. Even "anhydrous" commercial solvents can absorb moisture. It is best practice to dry and distill solvents in the lab.[5]
Reagent Integrity: If using commercial organometallic reagents, ensure they have been stored and handled correctly under an inert atmosphere. Consider titrating a small aliquot to determine the active concentration.
Inert Atmosphere Integrity: Scrutinize your inert gas setup (Schlenk line or glovebox) for leaks.[6] A common oversight is failing to properly purge the reaction vessel of air before starting the reaction.[7]
Glassware Preparation: Ensure all glassware was rigorously dried. Oven-drying is a minimum, but flame-drying under vacuum is recommended for highly sensitive reactions.[8]
Issue 2: Presence of Siloxane Impurities
Q2: My NMR or GC-MS analysis shows the presence of disiloxanes or other siloxane-related impurities. How can I prevent their formation?
A2: Siloxane formation is a direct result of the reaction of silicon-containing compounds with water.[9] The Si-O bond is thermodynamically very stable, making this a favorable side reaction.
Mechanism of Formation: Moisture present in the reaction mixture can hydrolyze chlorosilane starting materials or the silylmetallic intermediates. The resulting silanols can then condense with other silicon-containing species to form disiloxanes.[9]
Preventative Measures:
Rigorous Drying of Solvents and Reagents: This is the most critical factor. The use of a robust drying agent is essential.[10] Refer to the detailed protocols in Section III for solvent purification.
Glovebox vs. Schlenk Line: For extremely sensitive syntheses, working in a glovebox with a controlled atmosphere of <1 ppm O₂ and H₂O is superior to a Schlenk line.[11][12]
Purification of Starting Materials: Ensure your chlorosilane starting materials are free from hydrolysis products. Distillation under an inert atmosphere is recommended.
Q3: I'm having trouble initiating the Grignard reaction for my silylmethylmagnesium halide. Is this related to contamination?
A3: Yes, difficulty in initiating a Grignard reaction is frequently due to a passivating oxide layer on the magnesium metal, which is exacerbated by the presence of moisture.[13]
Initiation and Troubleshooting:
Magnesium Activation: The magnesium turnings must be fresh and have a metallic luster. If they appear dull, they are likely oxidized. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask containing the magnesium.[14]
Dry Reaction Environment: The ether solvent (typically diethyl ether or THF) must be scrupulously dry.[15] Any moisture will quench the initial formation of the Grignard reagent.
Concentrated Starting Conditions: It can be beneficial to add only a small portion of the solvent initially, so the concentration of the alkyl halide is high at the surface of the magnesium. Once the reaction initiates (indicated by bubbling or a color change), the remaining solvent and halide can be added.
II. Frequently Asked Questions (FAQs)
Q1: What is the maximum allowable moisture content in my solvents for this synthesis?
A1: For reactions involving highly reactive organometallics like Grignard or organolithium reagents, the water content in solvents should ideally be below 50 ppm.[5] For particularly sensitive reactions, aiming for <10 ppm is advisable. This can be achieved through proper drying techniques.[10]
Q2: Is argon or nitrogen a better inert gas for this synthesis?
A2: Both argon and nitrogen are commonly used. Argon is denser than air, which can be advantageous for providing a protective blanket over the reaction mixture. Nitrogen is less expensive and generally sufficient for most applications.[16] For reactions involving lithium metal, nitrogen should be avoided as it can react to form lithium nitride. In such cases, argon is mandatory.
Q3: How can I be sure my Schlenk line is providing a sufficiently inert atmosphere?
A3: A well-maintained Schlenk line is crucial.[17] Regularly check for leaks in the glassware and tubing. The use of a bubbler allows for visual monitoring of the inert gas flow rate.[8] To ensure the removal of residual air, it is essential to perform at least three vacuum/inert gas backfill cycles on the reaction flask before adding reagents.[7] For removing trace oxygen from the inert gas stream, an oxygen scavenging catalyst can be used.[17]
Q4: Can I store my synthesized tris(silylmethyl)silane in a standard vial?
A4: No. Tris(trimethylsilyl)silane is sensitive to air and will oxidize upon exposure.[1] It should be stored in a sealed container, such as an ampoule or a Schlenk flask, under a dry, inert atmosphere.[6] For long-term storage, a glovebox is the ideal environment.[8]
Q5: What are the visual indicators of contamination during the reaction?
A5: While not always obvious, some visual cues can suggest contamination.
Failed Grignard Initiation: As mentioned, if the magnesium turnings do not react, it's a strong indicator of an oxide layer, often due to moisture.
Precipitation: The formation of unexpected white solids can indicate the formation of magnesium hydroxides/oxides or siloxanes.
Color Changes: While some organometallic reactions have characteristic color changes, a murky or cloudy appearance where a clear solution is expected can be a sign of decomposition or byproduct formation due to contaminants.
III. Experimental Protocols and Data
Protocol 1: Rigorous Solvent Drying
This protocol describes the preparation of anhydrous tetrahydrofuran (THF), a common solvent for these syntheses.
Materials:
Reagent-grade THF
Sodium metal
Benzophenone
Inert gas supply (Argon or Nitrogen)
Solvent still apparatus
Procedure:
Pre-drying: Add sodium metal pieces to the THF in the still pot. The sodium will react with the bulk of the water present.
Indicator: Add a small amount of benzophenone to the still pot.
Reflux: Heat the solvent to reflux under a positive pressure of inert gas.
Color Change: As the solvent becomes anhydrous, the benzophenone will react with the sodium to form a deep blue or purple ketyl radical. This indicates that the solvent is dry and oxygen-free.
Distillation: Once the blue/purple color persists, the THF can be distilled directly into the reaction flask under an inert atmosphere.
Data adapted from literature sources on solvent drying.[5][10]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the essential steps for preparing a reaction vessel to exclude air and moisture.
Apparatus:
Schlenk flask
Schlenk line with dual vacuum and inert gas manifolds
Heat gun
Procedure:
Assembly: Assemble the dry glassware (e.g., Schlenk flask with a stir bar) and attach it to the Schlenk line via flexible tubing.
Initial Purge: Ensure the flask's stopcock is open to the inert gas line and gently flush the flask for a few minutes.
Flame Drying: Close the stopcock to the inert gas line and open it to the vacuum manifold. Gently heat the entire surface of the flask with a heat gun while under vacuum. This will drive off adsorbed water from the glass surfaces.[8]
Cooling: Allow the flask to cool to room temperature while still under vacuum.
Vacuum/Inert Gas Cycles: Close the stopcock to the vacuum line and slowly backfill the flask with inert gas. Repeat this evacuation and backfilling process at least three times to ensure all atmospheric gases have been removed.[7][18]
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of inert gas, as indicated by the flow through the bubbler. The flask is now ready for the addition of reagents.
IV. Diagrams and Workflows
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making workflow for diagnosing the cause of low product yield in a tris(silylmethyl)silane synthesis.
Caption: Troubleshooting decision tree for low yield.
purification and distillation techniques for crude silane, tris(silylmethyl)-
Welcome to the Technical Support Center for Advanced Organosilicon Precursors. As a Senior Application Scientist, I frequently consult with researchers facing challenges when scaling up the purification of highly reactiv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organosilicon Precursors. As a Senior Application Scientist, I frequently consult with researchers facing challenges when scaling up the purification of highly reactive carbosilanes.
Tris(silylmethyl)silane (TSMS), also systematically known as 3-(silylmethyl)-1,3,5-trisilapentane, is a critical volatile precursor used in the low-temperature chemical vapor deposition (CVD) of1[1]. However, its purification is notoriously unforgiving due to its pyrophoricity, high volatility, and propensity for thermal polymerization. This guide provides a field-proven, self-validating framework for the purification and distillation of crude TSMS, emphasizing the causality behind every experimental choice to ensure both safety and high yields.
Part 1: Troubleshooting FAQs
Q1: During vacuum distillation, my crude tris(silylmethyl)silane undergoes sudden polymerization or decomposition in the boiling flask. How can I prevent this?Causality & Solution: Tris(silylmethyl)silane is a highly reactive molecule packed with sensitive Si-H bonds. Localized overheating at the flask walls causes thermal decomposition, leading to rapid cross-linking and polymerization. Furthermore, distilling a flask to dryness concentrates high-boiling impurities and catalyst residues, which catalytically accelerate this degradation.
The Fix: You must implement a "chaser solvent" such as 2[2]. This high-boiling (bp ~286 °C), inert solvent acts as a thermal buffer. It prevents the pot from going dry, ensures uniform heat distribution, and allows you to drive over the last remaining fractions of your product without exceeding its thermal tolerance limits.
Q2: I am losing a significant portion of my product to the vacuum pump trap. What is the optimal condensation setup?Causality & Solution: Tris(silylmethyl)silane is highly volatile, with a boiling point of 2[2]. Under dynamic vacuum, its vapor pressure remains substantial even at standard water-cooling temperatures (10–15 °C). If the condenser is not cold enough, the silane vapors simply bypass the receiving flask.
The Fix: Standard water condensers are strictly insufficient. You must utilize a dry ice/acetone or dry ice/isopropanol condenser (-78 °C) directly above the receiving flask. This ensures immediate and complete condensation of the silane, protecting both your yield and the vacuum pump from highly pyrophoric vapors.
Q3: How do I safely handle the system post-distillation given the pyrophoric nature of the product?Causality & Solution: Carbosilanes containing multiple Si-H bonds are highly susceptible to auto-oxidation and can ignite spontaneously upon exposure to atmospheric oxygen or moisture[1].
The Fix: The entire distillation apparatus must be subjected to a triple argon backwash before and after the procedure. Argon is preferred over nitrogen for this specific application because it is denser and forms a superior protective blanket over the heavy silane vapors in the receiving flask. Always break the vacuum with dry argon, never air.
Part 2: Quantitative Data Summary
Prior to beginning the distillation, verify your target parameters against the established physicochemical properties of the pure compound.
Part 3: Experimental Protocol: Vacuum Fractional Distillation
1. Apparatus Preparation
Flame-dry a multi-neck round-bottom boiling flask, a Vigreux column, a short-path distillation head, and a Schlenk-type receiving flask. Assemble the glassware while hot and cool it under a continuous stream of high-purity argon to eliminate residual surface moisture.
2. Reagent Loading & Chaser Addition
Under positive argon pressure, transfer the crude tris(silylmethyl)silane into the boiling flask. Add rigorously degassed di-n-octyl ether as a chaser solvent (typically a 1.5:1 volume ratio relative to the crude mass). Self-Validating Check: The presence of the chaser solvent guarantees the flask will not boil dry, fundamentally preventing runaway thermal polymerization[2].
3. System Degassing
Connect the system to a high-vacuum Schlenk line. Perform three careful pump-purge cycles, backfilling with argon each time. This removes dissolved oxygen that would otherwise cause spontaneous ignition or oxidation of the Si-H bonds upon heating.
4. Vacuum Establishment & Heating
Gradually apply vacuum to stabilize the system pressure at exactly 30 mmHg. Slowly heat the oil bath. Monitor the vapor temperature at the distillation head. Use the Vigreux column to maintain a steady reflux ratio, allowing lower-boiling impurities (e.g., unreacted starting materials) to separate before the main fraction.
5. Product Collection
Collect the main fraction distilling precisely at 2[2]. Ensure the receiving flask is submerged in a dry ice/acetone bath (-78 °C) and the condenser is packed with dry ice. Self-Validating Check: If vapors are seen bypassing the condenser, your vacuum is too strong relative to your cooling capacity; adjust immediately to prevent pump contamination.
6. Safe Shutdown
Once the distillation rate drops and only the chaser solvent remains in the boiling flask, remove the heat source. Allow the entire system to cool completely to room temperature. Break the vacuum slowly with argon. Seal the receiving flask with a PTFE stopcock for secure storage.
Part 4: Workflow Visualization
Workflow for the vacuum fractional distillation of pyrophoric tris(silylmethyl)silane.
Advanced CVD Precursors for Biomedical & Analytical Devices: A Comparative Guide to Tris(silylmethyl)silane vs. Tetramethylsilane
Executive Summary In the rapidly evolving fields of microfluidics, lab-on-a-chip technologies, and implantable biosensors, the surface chemistry of a device dictates its success in drug development and pharmacokinetic sc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving fields of microfluidics, lab-on-a-chip technologies, and implantable biosensors, the surface chemistry of a device dictates its success in drug development and pharmacokinetic screening[1],[2]. Devices must be coated with highly inert, biocompatible layers—such as Silicon Carbide (SiC) or Silicon Carbonitride (SiCN)—to prevent non-specific drug adsorption and bio-fouling[3].
As a Senior Application Scientist, I frequently evaluate Chemical Vapor Deposition (CVD) precursors to achieve these critical coatings. The choice between Tetramethylsilane (TMS) and Tris(silylmethyl)silane (TSMS) is not merely a matter of availability; it is a strategic decision dictated by the substrate's thermal budget, desired film stoichiometry, and the necessary activation energy. This guide objectively compares these two precursors, detailing the causality behind their experimental applications and providing self-validating protocols for your laboratory.
Chemical Profiling & Mechanistic Pathways
Tetramethylsilane (TMS)
TMS, with the molecular formula
Si(CH3)4
, is the industry standard for SiC and SiCN deposition[4]. It features a central silicon atom symmetrically bonded to four methyl groups. Because the Si-C bonds in TMS are highly stable, the molecule requires significant energy to decompose. Consequently, TMS is typically deployed in high-temperature Low-Pressure CVD (LPCVD) at temperatures exceeding 600°C, or via high-power Plasma-Enhanced CVD (PECVD)[3],[5].
Tris(silylmethyl)silane (TSMS)
TSMS (
C3H16Si4
) represents a paradigm shift for temperature-sensitive substrates[6]. It is a volatile carbosilane characterized by an alternating Si-C-Si-C structural backbone[7]. Rather than relying on brute-force thermal energy to fragment the molecule and rebuild a SiC lattice from scratch, TSMS leverages its pre-formed backbone. This drastically lowers the activation energy, enabling high-quality SiC/SiCN film growth at temperatures well below 500°C[8].
Mechanistic decomposition pathways of TMS vs. TSMS during Chemical Vapor Deposition.
Quantitative Performance Comparison
To facilitate precursor selection, the following table synthesizes the physical properties and CVD performance metrics of both chemicals.
Critical for substrate survivability (e.g., polymers).
Activation Mechanism
High thermal or aggressive plasma
Mild thermal or low-frequency plasma
Aggressive plasma can etch microfluidic channels.
Substrate Compatibility
Silicon, Glass, Titanium
Polymers (PDMS, Parylene), Silicon, Glass
PDMS is the standard for lab-on-a-chip devices.
Primary Advantage
High growth rate, highly conformal
Low thermal budget, preserves polymer integrity
Balances manufacturing throughput vs. device viability.
Causality in Experimental Choices (E-E-A-T)
In applied surface science, the substrate dictates the precursor.
The Polymer Problem: In modern drug screening, microfluidic channels are predominantly fabricated from Polydimethylsiloxane (PDMS) due to its optical clarity and rapid prototyping capabilities[1]. However, PDMS thermally degrades above 300°C. If we attempt to use TMS to coat PDMS, we face a paradox: we must either use temperatures that melt the substrate or apply high-power plasma that physically etches and roughens the delicate micro-channels[3].
The TSMS Solution: By selecting TSMS, we exploit its alternating Si-C-Si-C bonds[7]. Because the molecular structure already resembles the target SiC lattice, we only need enough energy to cross-link the molecules, not shatter them. This allows us to run a mild PECVD process at 250°C. The polymer substrate survives, and the resulting SiC film prevents hydrophobic drug molecules from absorbing into the porous PDMS walls, ensuring accurate dose-response curves during screening.
When to use TMS: Conversely, if we are manufacturing implantable silicon neural probes or high-pressure liquid chromatography (HPLC) sensor arrays, the substrate is robust[2]. Here, TMS is the superior choice. Its high vapor pressure allows for rapid, mass-scale batch processing without the need for complex heated delivery lines,[5].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems; they include built-in analytical steps to ensure the physical causality of the deposition matches the theoretical expectation.
Protocol A: Low-Temperature PECVD of SiC using TSMS (For Microfluidics)
Objective: Deposit a 50 nm SiC anti-adsorption barrier on a PDMS microfluidic chip.
Substrate Preparation: Expose the PDMS substrate to a mild
O2
plasma (50W, 30 seconds). Causality: This generates surface hydroxyl (-OH) groups to promote precursor adhesion without causing severe hydrophobic recovery.
Chamber Evacuation: Load the substrate and pump the PECVD chamber to a base pressure of
10−6
Torr. Causality: Removing atmospheric oxygen prevents the parasitic formation of
SiO2
.
Precursor Delivery: Heat the TSMS stainless-steel bubbler to 40°C. Flow 50 sccm of Argon (Ar) carrier gas through the bubbler to transport the TSMS vapor[6].
Plasma Ignition: Ignite a low-frequency RF plasma (100W) while maintaining the chuck at 250°C. Causality: Low power prevents polymer etching, while the thermal energy assists in cross-linking the TSMS backbone.
In-Line Validation (FTIR): Transfer a silicon witness-wafer (coated simultaneously) to an FTIR spectrometer.
Validation Check: A successful deposition will exhibit a sharp, dominant absorption peak at ~800
cm−1
(Si-C stretching) and minimal Si-
CH3
wagging at 1250
cm−1
, proving complete precursor cross-linking into a dense SiC network.
Protocol B: High-Temperature LPCVD of SiCN using TMS (For Silicon Biosensors)
Objective: Deposit a 100 nm SiCN chemically inert layer on a silicon-based biosensor array.
Substrate Preparation: Perform a standard RCA-1 and RCA-2 clean on the silicon wafers to remove organic and ionic contaminants.
Precursor Delivery: Introduce TMS vapor directly into the LPCVD furnace at 100 sccm. Introduce Ammonia (
NH3
) at 50 sccm. Causality: TMS requires no heating due to its high vapor pressure (11.66 psi at 20°C).
NH3
acts as the nitrogen source[3].
Thermal Decomposition: Ramp the furnace to 750°C at a pressure of 0.5 Torr. Causality: The high thermal energy cleaves the strong TMS methyl groups, driving the gas-phase reaction with
NH3
[5].
In-Line Validation (Ellipsometry): Measure the film using a spectroscopic ellipsometer.
Validation Check: The refractive index (
n
) should read ~2.0 to 2.2, confirming the formation of dense SiCN rather than porous SiC or
SiO2
.
Step-by-step Chemical Vapor Deposition workflow with integrated validation.
A Senior Scientist's Guide to the Mass Spectrometry Fragmentation of Tris(silylmethyl)silane: A Comparative Analysis
For researchers, scientists, and drug development professionals working with organosilicon compounds, precise structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this pu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals working with organosilicon compounds, precise structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, objective comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of a unique polysilane, tris(silylmethyl)silane [HSi(CH₂SiH₃)₃], contextualized with the fragmentation of simpler, related organosilanes.
The Subject Molecule: Tris(silylmethyl)silane
Tris(silylmethyl)silane is a fascinating molecule featuring a central silicon atom bonded to a hydrogen and three silylmethyl [-CH₂(SiH₃)] groups. Its structure presents multiple potential sites for fragmentation, making its mass spectrum a rich source of structural information. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex mixtures, often encountered during synthesis or as part of a larger molecular framework.
Chemical Formula: C₃H₁₆Si₄
Exact Mass: 164.0331 Da
Structure: A central SiH group tetrahedrally bonded to three -CH₂SiH₃ substituents.
Foundational Principles of Organosilane Fragmentation (EI-MS)
Electron ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce extensive and reproducible fragmentation. The fragmentation of organosilanes is governed by several key principles driven by the unique nature of the silicon atom:
The Stability of Silyl Cations: Silicon is less electronegative than carbon, and it can effectively stabilize an adjacent positive charge. This makes the formation of silyl cations a highly favorable process that directs many fragmentation pathways.
α-Cleavage: This involves the cleavage of a bond adjacent (alpha) to a silicon atom. For instance, the loss of a substituent directly bonded to silicon is a common α-cleavage event. In the case of tris(silylmethyl)silane, the cleavage of the Si-H bond on the central silicon is a primary example.
β-Cleavage: Cleavage of a bond beta to the silicon atom is also a dominant process. In the Si-C-X system, the C-X bond is prone to cleavage. For tris(silylmethyl)silane, this corresponds to the cleavage of the central Si-C bond, leading to the loss of a silylmethyl radical.
Rearrangements: Complex rearrangements can occur, often involving the migration of hydrogen atoms or silyl groups to form more stable ions or neutral species.[1] These rearrangements, while sometimes complicating interpretation, can also provide diagnostic fingerprint patterns.[1]
It is also important to note that unexpected peaks can sometimes arise from gas-phase reactions within the mass spectrometer, particularly with trace amounts of water, which can lead to adducts or hydroxyl-radical attacks.[2]
Predicted vs. Experimental Fragmentation of Tris(silylmethyl)silane
Based on the principles above, we can predict the major fragmentation pathways for tris(silylmethyl)silane and compare them with available spectral data. The molecule, with an exact mass of 164.0331 Da, will exhibit a molecular ion (M⁺•) at m/z 164.
Key Predicted Fragmentation Pathways:
The fragmentation cascade of tris(silylmethyl)silane is initiated by the molecular ion and proceeds through several competing and sequential pathways.
Caption: Predicted EI fragmentation pathways for tris(silylmethyl)silane.
Comparative Data Analysis:
The following table summarizes the predicted key fragments and their proposed structures. This provides a clear guide for identifying the compound from its mass spectrum.
m/z (Predicted)
Proposed Ion Structure
Fragmentation Type
Expected Relative Abundance
164
[HSi(CH₂SiH₃)₃]⁺•
Molecular Ion (M⁺•)
Low to Medium
163
[Si(CH₂SiH₃)₃]⁺
α-Cleavage (-H• from central Si)
Medium to High
119
[HSi(CH₂SiH₃)₂]⁺
β-Cleavage (-•CH₂SiH₃)
High (Often Base Peak)
73-75
Cluster from rearrangements
Rearrangement & further fragmentation
Medium
45
[CH₂SiH₃]⁺
Fragment from β-cleavage
Medium
31
[SiH₃]⁺
Silyl cation
Low to Medium
Analysis:
The molecular ion (M⁺•) at m/z 164 is expected, though its abundance may be low due to the molecule's propensity to fragment readily.
The [M-1]⁺ ion at m/z 163 results from the loss of the hydrogen atom from the central silicon (α-cleavage). The resulting silyl cation is relatively stable, leading to a significant peak.
The most favorable fragmentation is often the β-cleavage of a Si-C bond to expel a radical and form a stable cation. The loss of a silylmethyl radical (•CH₂SiH₃, 45 Da) yields the [M-45]⁺ ion at m/z 119 . This is predicted to be a highly abundant ion, potentially the base peak.
The ion at m/z 45 corresponds to the silylmethyl cation, [CH₂SiH₃]⁺, which is also an expected product.
Further fragmentation of the m/z 119 ion can occur, often through complex rearrangements involving the elimination of neutral molecules like silane (SiH₄), leading to ions in the m/z 73-75 region.
Comparison with Simpler Silanes
To fully appreciate the fragmentation pattern of tris(silylmethyl)silane, it is instructive to compare it with simpler analogues like tetramethylsilane (TMS) and tris(trimethylsilyl)silane.
Compound
Molecular Ion (M⁺•)
Key Fragments (m/z) & Origin
Distinguishing Features
Tetramethylsilane (TMS) , Si(CH₃)₄
88
73 : [Si(CH₃)₃]⁺ (Base Peak, loss of •CH₃)
Simple spectrum dominated by the stable trimethylsilyl cation.
Fragmentation is dominated by the formation of the extremely stable trimethylsilyl cation (m/z 73). The loss of a full trimethylsilyl group is a major pathway.[3]
Tris(silylmethyl)silane , HSi(CH₂SiH₃)₃
164
163 : [M-H]⁺119 : [M-CH₂SiH₃]⁺ (Likely Base Peak)45 : [CH₂SiH₃]⁺
The presence of the -CH₂- linker changes the primary fragmentation from loss of a silyl group to loss of a silylmethyl group. The base peak is shifted to a higher mass (m/z 119) compared to the m/z 73 seen in TMS-containing compounds.
This comparison highlights how the introduction of a methylene (-CH₂-) bridge between the silicon atoms fundamentally alters the fragmentation landscape, providing a unique spectral signature for tris(silylmethyl)silane.
Experimental Protocol: GC-MS Analysis
To ensure the generation of high-quality, reproducible data, a rigorous and self-validating experimental protocol is essential. The use of gas chromatography (GC) as an inlet is ideal for volatile and thermally stable compounds like organosilanes.[4][5]
Caption: Standard GC-MS workflow for organosilane analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately prepare a solution of the silane compound in a high-purity, aprotic solvent (e.g., hexane, heptane, or toluene) at a concentration of approximately 100 µg/mL. The choice of solvent is critical to avoid any on-column or in-source reactions.
Causality: Aprotic solvents prevent hydrolysis of the Si-H bonds, which are sensitive to moisture and protic solvents, ensuring the integrity of the analyte.[6]
Gas Chromatography (GC) Separation:
Injector: Set to 250°C with a split ratio of 50:1. A high split ratio prevents column overloading and ensures sharp chromatographic peaks.
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used for separating non-polar to moderately polar organosilanes.
Oven Program: Start at a low temperature (e.g., 50°C) and hold for 1-2 minutes to focus the analytes at the head of the column. Then, ramp the temperature at a controlled rate (e.g., 10-20°C/min) to an appropriate final temperature (e.g., 280°C) to elute the compound.
Causality: The temperature program is designed to provide good separation from any solvent impurities or synthesis byproducts while ensuring the analyte elutes as a sharp, symmetrical peak for optimal MS analysis.
Mass Spectrometry (MS) Detection:
Ionization Mode: Electron Ionization (EI) is the standard for generating reproducible, library-searchable fragmentation patterns.[7]
Electron Energy: A standard energy of 70 eV is used to ensure extensive fragmentation and consistency with established mass spectral libraries like the NIST database.
Ion Source Temperature: Maintain the ion source at a consistent temperature (e.g., 230°C) to minimize thermal degradation and ensure reproducible fragmentation.
Mass Range: Scan a mass range that encompasses the expected molecular ion and all significant fragments (e.g., m/z 30 to 300).
Data Analysis:
Identify the chromatographic peak corresponding to tris(silylmethyl)silane.
Extract the mass spectrum from the apex of the peak, ensuring to subtract background ions from column bleed or co-eluting impurities.
Compare the experimental spectrum against the predicted fragmentation pattern and reference spectra if available.
Conclusion
The mass spectral fragmentation of tris(silylmethyl)silane is a predictable process governed by the fundamental principles of silyl cation stability and preferential cleavage pathways. Its signature pattern, distinguished by a likely base peak at m/z 119 corresponding to the loss of a silylmethyl radical, allows for its clear differentiation from other organosilanes, such as those containing trimethylsilyl groups which characteristically yield an intense ion at m/z 73. By employing a robust and well-designed GC-MS protocol, researchers can confidently obtain high-quality data for the unambiguous structural confirmation of this and related organosilicon compounds, supporting advancements in materials science, synthetic chemistry, and beyond.
References
Rüdinger, C., et al. (2010). Synthesis and Characterization of {[Tris(trimethylsilyl)silyl]methyl}silanes of the Formula Type Me4−nSi[CH2Si(SiMe3)3]n (n = 1−3) and Derivatives. Organometallics. Available at: [Link]
Liesivuori, J., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Sun Yat-sen University. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Separation Science by Wiley. Available at: [Link]
Legend Silicon. (Date not available). Understanding GC-MS Testing in Silicone Manufacturing. Legend Silicon. Available at: [Link]
Giese, B., et al. (1992). Tris(trimethylsilyl)silane. Organic Syntheses. Available at: [Link]
Lin, C-H., et al. (2007). New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics. Available at: [Link]
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. Available at: [Link]
Voinov, V.G., et al. (2017). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
NIST. (2021). Tris(trimethylsilyl)silane. NIST Chemistry WebBook. Available at: [Link]
Potzinger, P., & Lampe, F. W. (1971). Electron impact study of ionization and dissociation of monosilane and disilane. The Journal of Physical Chemistry. Available at: [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
O'Hair, R. A. J. (2023). Electron ionization mass spectrometry fragmentation routes of Chemical Weapons Convention‐related organoarsenic compounds: Electron ionization and density functional theory studies. Rapid Communications in Mass Spectrometry. Available at: [Link]
Liesivuori, J., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Annals of Occupational Hygiene. Available at: [Link]
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available at: [Link]
Vilor, M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules. Available at: [Link]
Peterson, B. M., & Schomaker, J. M. (2019). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. ChemistryOpen. Available at: [Link]
silane, tris(silylmethyl)- vs hexamethyldisilane for SiC film growth
Precursor Selection for Silicon Carbide (SiC) Film Growth: Tris(silylmethyl)silane vs. Hexamethyldisilane (HMDS) Silicon carbide (SiC) is a premier wide-bandgap semiconductor essential for high-power electronics, microel...
Author: BenchChem Technical Support Team. Date: April 2026
Precursor Selection for Silicon Carbide (SiC) Film Growth: Tris(silylmethyl)silane vs. Hexamethyldisilane (HMDS)
Silicon carbide (SiC) is a premier wide-bandgap semiconductor essential for high-power electronics, microelectromechanical systems (MEMS), and harsh-environment sensors. The transition from traditional dual-precursor systems (like silane and propane) to single-source organosilicon precursors has revolutionized Chemical Vapor Deposition (CVD) by improving safety and stoichiometric control[1][2].
This guide provides an objective, data-driven comparison between two highly specialized single-source precursors: Hexamethyldisilane (HMDS) and Tris(silylmethyl)silane (TSMS) . By analyzing their physicochemical properties, decomposition mechanisms, and optimal deposition environments, we provide researchers with actionable, self-validating protocols for SiC film growth.
The choice between HMDS and TSMS is fundamentally dictated by their molecular structure, specifically their Silicon-to-Carbon (Si:C) ratios and bond configurations.
Hexamethyldisilane (HMDS)
HMDS (
C6H18Si2
) features a weak central Si-Si bond surrounded by six methyl groups, resulting in a carbon-rich Si:C ratio of 1:3[2]. During high-temperature thermal decomposition (>1150°C), the Si-Si bond cleaves to form silyl radicals. However, the massive excess of carbon naturally leads to carbon-contaminated, polycrystalline films if grown in a purely inert ambient (like Argon)[3].
The Causality of Carrier Gas: To achieve single-crystalline epitaxial 3C-SiC, a hydrogen (
H2
) carrier gas is strictly required. At high temperatures,
H2
dissociates and acts as a chemical scavenger, reacting with excess methyl radicals to form volatile methane (
CH4
), thereby preventing carbon clustering and enabling stoichiometric SiC lattice formation[3][4].
Tris(silylmethyl)silane (TSMS)
TSMS (
C3H16Si4
) is a volatile carbosilane characterized by a silicon-rich Si:C ratio of 4:3[5][6]. Unlike HMDS, TSMS inherently possesses an alternating Si-C-Si molecular framework[7].
The Causality of Low-Temperature Growth: Because the critical Si-C bonds are already established within the precursor molecule, the activation energy required to build the SiC solid-state network is drastically reduced[6]. This makes TSMS an exceptional candidate for Plasma-Enhanced CVD (PECVD) and Atomic Layer Deposition (ALD) at temperatures below 600°C, where it is utilized to deposit amorphous SiC or silicon carbonitride (SiCN) seed layers[5][8].
The following diagram illustrates the divergent decomposition pathways of HMDS and TSMS, highlighting how thermal and plasma activation dictate the final film structure.
Mechanistic pathways of HMDS and TSMS decomposition for SiC film growth.
Self-Validating Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems. Failure at any validation checkpoint indicates a specific mechanistic breakdown that must be corrected before proceeding.
Protocol A: High-Temperature APCVD of Epitaxial 3C-SiC using HMDS
This protocol is optimized for growing thick, highly crystalline 3C-SiC layers on Si(100) substrates[1][4].
Substrate Preparation: Perform a standard RCA clean on the Si(100) wafer to remove organic contaminants and native oxide. Load immediately into the Atmospheric Pressure CVD (APCVD) reactor.
In-Situ Carbonization (Nucleation Stage): Ramp the substrate temperature to 1150°C–1200°C under an Ar/
H2
flow. Introduce a brief pulse of HMDS or propane for 2–5 minutes[2][4].
Validation Checkpoint: This step forms a thin, compliant carbonized buffer layer. If skipped, the 20% lattice mismatch between Si and SiC will cause massive interfacial voids and immediate film delamination upon cooling[2].
Epitaxial Growth: Increase the temperature to 1300°C–1350°C. Introduce HMDS vapor at a flow rate of ~0.5 sccm, utilizing a carrier gas mixture containing 8–12%
H2
in Ar[1][4].
Validation Checkpoint: Monitor the surface in real-time using Reflection High-Energy Electron Diffraction (RHEED). A spot pattern indicates successful single-crystal epitaxy. If weak rings appear superimposed on the pattern, the film is transitioning to a polycrystalline state, indicating insufficient
H2
flow to scavenge carbon[9].
Cooling & Characterization: Cool the reactor slowly under Ar flow to prevent thermal shock. Validate stoichiometry using Auger Electron Spectrometry (AES)[1].
Protocol B: Low-Temperature PECVD of SiC Seed Layers using TSMS
This protocol leverages the pre-formed carbosilane backbone of TSMS for low-thermal-budget applications[5][6].
Precursor Delivery Setup: Place TSMS in a sealed bubbler. Because TSMS reacts slowly with moisture (Hydrolytic Sensitivity: 7) and has a flashpoint of 35°C, the delivery lines must be rigorously purged and maintained under vacuum[5]. Heat the bubbler to 35°C to ensure adequate vapor pressure.
Plasma Ignition: Stabilize the substrate temperature between 400°C and 500°C in the PECVD chamber[5][8]. Ignite a 13.56 MHz RF plasma in an Ar ambient to generate reactive species.
Deposition: Introduce TSMS vapor into the plasma zone. The plasma energy selectively cleaves terminal Si-H bonds while preserving the core Si-C-Si framework, depositing an amorphous SiC layer[6].
Validation Checkpoint: Evaluate the deposited film using Fourier Transform Infrared Spectroscopy (FTIR). A strong, broad absorption band at ~800 cm⁻¹ confirms the presence of the Si-C stretching mode. If heavy Si-O peaks (~1100 cm⁻¹) are detected, the sealed delivery system has a micro-leak, and atmospheric moisture has hydrolyzed the precursor[5].
Step-by-step experimental workflow for SiC deposition and characterization.
Comparative Performance Analysis
When selecting between these precursors, the trade-off fundamentally lies between crystalline perfection and thermal budget constraints.
Hexamethyldisilane (HMDS) remains the gold standard for high-power semiconductor applications where thick, highly crystalline epitaxial 3C-SiC films are required. Its successful implementation relies heavily on precise thermal management and the use of a hydrogen carrier gas to correct its carbon-rich stoichiometry.
Conversely, Tris(silylmethyl)silane (TSMS) represents the frontier of low-temperature processing. By leveraging its pre-existing carbosilane framework, TSMS circumvents the high activation energies traditionally required for SiC formation, making it the superior choice for depositing amorphous SiC buffer layers, MEMS coatings, and back-end-of-line (BEOL) compatible barrier films.
References
Nordell, N., Nishino, S., Yang, J.-W., Jacob, C., & Pirouz, P. (1994). Growth of SiC using hexamethyldisilane in a hydrogen‐poor ambient. Applied Physics Letters (AIP Publishing).
Jacob, C., et al. (2001). CVD growth and characterization of 3C-SiC thin films. Bulletin of Materials Science (Indian Academy of Sciences).
Nam, K. J., et al. (2011). Epitaxial Growth of SiC on AlN/ Sapphire Using Hexamethyldisilane by MOVPE. MRS Online Proceedings Library (Cambridge Core).
Gelest, Inc. (2013). Silanes/Silicones (GERMANY) - Gelest Technical Library.
Gelest, Inc. (2020). Volatile Carbosilanes - Gelest Technical Library.
Boo, J.-H., et al. (1995). Epitaxial growth of 3C-SiC on Si(001) using hexamethyldisilane and comparison with growth on Si(111). Journal of Crystal Growth (OA Monitor Ireland).
Severino, J., et al. (2020). Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS. Micromachines (PMC/NIH).
Arkles, B., et al. (2023). Precursors for Strained Silicon: Volatile Higher Silanes, Carbosilanes and Germane. ResearchGate.
Navigating the Uncharted: A Safety and Handling Guide for Silane, tris(silylmethyl)- and Related Air-Sensitive Organosilanes
For Researchers, Scientists, and Drug Development Professionals A Note on Scientific Diligence and Safety This document serves as a foundational guide. It is not a substitute for a compound-specific risk assessment, whic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Diligence and Safety
This document serves as a foundational guide. It is not a substitute for a compound-specific risk assessment, which you must conduct in consultation with your institution's Environmental Health and Safety (EHS) department and the chemical supplier. Always prioritize the supplier's most current safety information.
The Inherent Risks: Understanding the Reactivity of Air-Sensitive Organosilanes
Silane, tris(silylmethyl)- belongs to a class of organosilane compounds that are often reactive with air and moisture. While the exact reactivity of this specific compound is not documented here, related compounds like Tris(trimethylsilyl)silane are known to be flammable liquids that can oxidize upon exposure to air.[1] Some organosilanes are pyrophoric, meaning they can spontaneously ignite in air. The Si-H bond, if present, is a key factor in the reactivity of silanes.[2]
Potential hazards associated with this class of compounds include:
Flammability: Vapors may be flammable and can form explosive mixtures with air.[1][3][4]
Air and Moisture Sensitivity: These compounds can react with air and moisture, potentially leading to the release of flammable gases or other hazardous byproducts.[1] Some reactions can be exothermic.
Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1][3] Inhalation of vapors may lead to coughing, headaches, and nausea.[1][3]
Due to these inherent risks, a robust and proactive safety plan is non-negotiable.
Your Armor: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling air-sensitive organosilanes. The following table outlines the minimum required PPE.
Body Part
Required PPE
Specifications and Rationale
Eyes/Face
Chemical Splash Goggles and Face Shield
Goggles must be worn at all times. A face shield provides an additional layer of protection against splashes and potential exothermic reactions. Contact lenses should not be worn.[3]
Hands
Neoprene or Nitrile Rubber Gloves
These materials offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[3] For highly pyrophoric materials, a double-gloving approach with a fire-resistant outer glove may be necessary.
Body
Flame-Resistant Lab Coat
A lab coat made from materials like Nomex® is crucial to protect against fire hazards. Standard cotton lab coats are not sufficient.
Respiratory
NIOSH-Certified Respirator
A combination organic vapor/acid gas respirator may be required, especially in cases of poor ventilation or during spill cleanup.[3] Your institution's EHS department should be consulted for proper respirator selection and fit-testing.
The Operational Blueprint: From Storage to Experimentation
A meticulous, step-by-step operational plan is the cornerstone of safety when working with Silane, tris(silylmethyl)- and related compounds.
Receiving and Storage
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leaks.
Inert Atmosphere Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3][5] The storage location should be a designated area for flammable liquids.
Moisture-Free Environment: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[1][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice for air-sensitive compounds.[1]
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[3]
Handling and Use: A Controlled Environment
All manipulations of Silane, tris(silylmethyl)- should be conducted within a certified chemical fume hood or a glovebox to minimize exposure and control the atmosphere.
Experimental Workflow in a Fume Hood
Caption: A logical workflow for handling air-sensitive organosilanes in a fume hood.
Key Procedural Steps:
Inert Atmosphere Techniques: Utilize Schlenk lines or a glovebox to maintain an inert atmosphere and prevent contact with air and moisture.
Grounding and Bonding: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[1][3]
Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition of flammable vapors.[1][3]
Controlled Addition: When adding the reagent to a reaction, do so slowly and in a controlled manner to manage any potential exothermic events.
Emergency Response: Preparedness is Paramount
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
Minor Spill (in a fume hood):
Alert Personnel: Immediately notify others in the vicinity.
Isolate the Area: Restrict access to the affected area.
Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment.[3][6]
Absorb the Spill: Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use combustible materials like paper towels.[7]
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][3]
Major Spill (outside a fume hood):
EVACUATE: Immediately evacuate the laboratory.
Activate Emergency Systems: Activate the nearest fire alarm and follow your institution's emergency procedures.
Contact Emergency Responders: From a safe location, call your institution's emergency number and provide details of the spill.
First Aid
Exposure Route
First Aid Procedure
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
The Final Step: Responsible Disposal
The disposal of Silane, tris(silylmethyl)- and any contaminated materials must be handled as hazardous waste.
Disposal Plan Workflow
Caption: A systematic approach to the disposal of organosilane hazardous waste.
Key Disposal Procedures:
Waste Segregation: Do not mix organosilane waste with other chemical waste streams.
Containerization: Use a designated, properly labeled, and sealed container for all waste generated.[7]
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[3][7][8] On-site neutralization is not recommended without a validated and approved procedure.[7]
References
TRIS(TRIMETHYLSILYL)SILANE - Gelest, Inc. ([Link])